Technical Documentation Center

2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol
  • CAS: 25452-20-4

Core Science & Biosynthesis

Foundational

synthesis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

An In-Depth Technical Guide to the Synthesis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol Introduction: Strategic Importance and Synthesis Overview 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol is a substituted amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

Introduction: Strategic Importance and Synthesis Overview

2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol is a substituted amino alcohol of interest in medicinal chemistry and drug development. Its structure combines a sterically hindered amino alcohol moiety, 2-amino-2-methyl-1-propanol (AMP), with a 2-chlorobenzyl group. This combination of features can impart specific physicochemical properties relevant to pharmacological activity. As an intermediate, it serves as a valuable building block for more complex molecular architectures.

The synthesis of this target molecule is most efficiently achieved through reductive amination.[1][2] This powerful and widely used C-N bond-forming reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is subsequently reduced to the target amine.[2][3] This method offers high selectivity and is often performed as a one-pot synthesis, making it highly attractive for its efficiency and atom economy.[1][2]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol, grounded in established chemical principles.

Part 1: The Synthetic Blueprint: Reductive Amination Strategy

The core of this synthesis is the direct reductive amination between 2-amino-2-methyl-1-propanol and 2-chlorobenzaldehyde.[1] The reaction proceeds in two main stages that occur in the same reaction vessel:

  • Imine Formation: The primary amine of 2-amino-2-methyl-1-propanol performs a nucleophilic attack on the carbonyl carbon of 2-chlorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate.[1][3] This equilibrium is typically favored by removing the water formed or by the subsequent, irreversible reduction step.

  • Imine Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent to yield the final secondary amine product.[4]

The overall transformation is illustrated in the reaction scheme below.

Reductive Amination Scheme Reactant1 2-Amino-2-methyl-1-propanol Intermediate Imine Intermediate Reactant1->Intermediate Condensation (-H₂O) Reactant2 2-Chlorobenzaldehyde Reactant2->Intermediate Plus + Product 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol Intermediate->Product Reduction Reagents Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) Reagents->I_in

Caption: Reaction scheme for the .

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB is milder and exhibits excellent chemoselectivity. It will readily reduce the protonated imine intermediate while being slow to reduce the starting aldehyde.[2][5] This selectivity is crucial in a one-pot reaction where both the aldehyde and the imine are present simultaneously, thus minimizing the formation of 2-chlorobenzyl alcohol as a byproduct.[2] The steric bulk and electron-withdrawing acetoxy groups of STAB temper its reactivity appropriately.[2]

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[6] It is a non-protic solvent that effectively solubilizes the reactants and intermediates without interfering with the reducing agent. Tetrahydrofuran (THF) is also a viable alternative.[6]

  • pH Conditions: The reaction is typically run under neutral or weakly acidic conditions.[1] The formation of the imine is acid-catalyzed, but strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. The use of acetic acid as a catalyst is common, especially with ketones, though often not strictly necessary for reactive aldehydes.[5]

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialFormulaM.W.QuantityPurityNotes
2-Amino-2-methyl-1-propanolC₄H₁₁NO89.141.0 eq≥99%Also known as AMP.[7]
2-ChlorobenzaldehydeC₇H₅ClO140.571.0 eq≥98%
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.3 - 1.5 eq≥95%Moisture-sensitive. Handle quickly.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96~10 mL/mmolAnhydrousPreferred solvent.[6]
Saturated Sodium BicarbonateNaHCO₃ (aq)-As needed-For aqueous workup.
BrineNaCl (aq)-As needed-For aqueous workup.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying organic layer.
Dichloromethane (DCM)CH₂Cl₂84.93As neededACS GradeFor extraction/chromatography.
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeFor chromatography.
HexanesC₆H₁₄-As neededACS GradeFor chromatography.
Synthesis Workflow

Experimental Workflow Start 1. Combine Reactants - Add 2-amino-2-methyl-1-propanol - Add 2-chlorobenzaldehyde - Add anhydrous DCE Stir 2. Imine Formation - Stir at room temperature for 30-60 minutes Start->Stir Add_Reducer 3. Reduction Step - Add NaBH(OAc)₃ portion-wise - Monitor temperature Stir->Add_Reducer Reaction 4. Reaction Monitoring - Stir overnight at room temperature - Monitor by TLC or LC-MS Add_Reducer->Reaction Quench 5. Quench Reaction - Slowly add sat. NaHCO₃ solution Reaction->Quench Extract 6. Aqueous Workup - Separate layers - Extract aqueous with DCM - Combine organic layers Quench->Extract Wash 7. Wash & Dry - Wash with brine - Dry over MgSO₄ Extract->Wash Purify 8. Purification - Filter and concentrate - Purify by flash chromatography Wash->Purify Characterize 9. Characterization - Analyze by NMR, MS - Determine yield and purity Purify->Characterize

Caption: Step-by-step workflow for the synthesis and purification process.

Detailed Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-methyl-1-propanol (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 10 mL per mmol of the amine). Stir until the amine has fully dissolved. Add 2-chlorobenzaldehyde (1.0 eq) to the solution.

  • Imine Formation: Allow the mixture to stir at ambient temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.3 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C, using an ice bath if necessary.

  • Reaction Monitoring: Let the reaction stir at room temperature overnight (12-18 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is typically effective for eluting the product.

  • Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent in vacuo to yield 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol as a solid or viscous oil.

Part 3: Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical.[8] The following techniques provide a comprehensive characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation of organic molecules.[9] Samples should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[10]

  • ¹H NMR (Proton NMR): This spectrum will confirm the presence of all proton environments in the molecule.

    • Predicted Chemical Shifts (δ, ppm):

      • Aromatic Protons: 7.2-7.5 ppm (multiplet, 4H from the chlorobenzyl ring).

      • Benzyl CH₂: ~3.8 ppm (singlet, 2H, Ar-CH₂ -N).

      • Hydroxyl CH₂: ~3.4 ppm (singlet or AB quartet, 2H, C-CH₂ -OH).

      • Methyl Protons: ~1.1 ppm (singlet, 6H, C-(CH₃ )₂).

      • NH and OH Protons: Broad singlets, variable chemical shift depending on concentration and solvent.

  • ¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule.

    • Predicted Chemical Shifts (δ, ppm):

      • Aromatic Carbons: 127-140 ppm (6 signals, including the C-Cl carbon).

      • Hydroxyl CH₂ Carbon: ~70 ppm.

      • Quaternary Carbon: ~58 ppm (C -(CH₃)₂).

      • Benzyl CH₂ Carbon: ~50 ppm.

      • Methyl Carbons: ~24 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide fragmentation data to support the proposed structure.[10]

  • Expected Ion: For Electrospray Ionization (ESI) in positive mode, the expected molecular ion would be [M+H]⁺.

    • Calculated m/z for C₁₁H₁₆ClNO: 213.09

    • Expected [M+H]⁺: 214.10

    • The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak (e.g., at m/z 214.10 and 216.10).

Conclusion

This guide details a robust and reliable method for the via direct reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this protocol suitable for both small-scale research and larger-scale production campaigns. The described purification and analytical characterization methods provide a framework for obtaining and validating a high-purity final product, essential for its application in drug discovery and development.

References

  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google P
  • CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst - ResearchGate. [Link]

  • Myers Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • (12) United States Patent - Googleapis.com. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • 2-Amino-2-methyl-1-propanol - PTG Advanced Catalysts Co., Ltd. [Link]

  • CN100357257C - Production process of 2-amino-methyl-1-propanol - Google P
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

  • CN101033193A - Method of synthesizing 2-aminopropanol - Google P
  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. [Link]

  • T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya. [Link]

Sources

Exploratory

Technical Guide: Chemical Properties & Applications of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

This guide serves as an in-depth technical monograph on 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol , a specialized hindered amino alcohol intermediate. [1] Executive Summary 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol , a specialized hindered amino alcohol intermediate.

[1]

Executive Summary

2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol is a sterically hindered secondary amino alcohol derived from the N-alkylation or reductive amination of 2-amino-2-methyl-1-propanol (AMP) . Structurally, it combines a lipophilic 2-chlorobenzyl moiety with a hydrophilic, sterically congested aminoisobutanol core.

This unique architecture imparts properties distinct from simple ethanolamines:

  • Enhanced Hydrolytic Stability: The gem-dimethyl group adjacent to the nitrogen (Thorpe-Ingold effect) reduces the rate of metabolic or environmental degradation.

  • Modulated Basicity: The electron-withdrawing chlorine atom on the aromatic ring slightly attenuates the basicity compared to the non-chlorinated analog.

  • Chemospecificity: It serves as a precise building block in the synthesis of oxazolidine-based biocides, corrosion inhibitors, and pharmaceutical actives (e.g., analogs of catecholamine reuptake inhibitors).

Physicochemical Characterization

Identity & Structure
PropertyDetail
IUPAC Name 2-[(2-Chlorophenyl)methyl]amino-2-methylpropan-1-ol
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
Core Scaffold 2-Amino-2-methyl-1-propanol (AMP)
Key Substituent ortho-Chlorobenzyl group
Chirality Achiral (due to symmetry of the gem-dimethyl group)
Predicted Physical Properties

Note: Data derived from structure-activity relationships (SAR) of the homologous benzyl series (CAS 10250-27-8).

ParameterValue (Predicted/Analog)Context
Physical State Viscous Liquid or Low-Melting SolidThe 2-Cl substituent disrupts crystal packing compared to the unsubstituted benzyl analog.
Boiling Point ~280–290 °C (at 760 mmHg)High boiling point due to intermolecular H-bonding (OH···N).
pKa (Conjugate Acid) 9.2 – 9.4Slightly less basic than AMP (pKa 9.7) due to the inductive effect of the 2-chlorobenzyl group.
LogP (Octanol/Water) ~2.3 – 2.6Significantly more lipophilic than AMP (LogP -0.74), facilitating membrane permeability.
Solubility Soluble in alcohols, DCM, DMSO; Low water solubilityThe lipophilic benzyl tail dominates over the hydrophilic amino-alcohol head.

Synthesis & Reactivity[1][2]

Primary Synthesis Pathway: Reductive Amination

The most robust industrial route involves the condensation of 2-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an imine (Schiff base), followed by selective reduction.

Protocol:

  • Imine Formation: React equimolar 2-chlorobenzaldehyde and AMP in toluene under reflux with a Dean-Stark trap to remove water. The steric bulk of AMP requires elevated temperatures or Lewis acid catalysis (e.g., Ti(OiPr)₄).

  • Reduction: Treat the crude imine with Sodium Borohydride (NaBH₄) in methanol or via catalytic hydrogenation (H₂/Pd-C). Note: Pd-C must be used cautiously to avoid dehalogenation of the aryl chloride.

Alternative Route: Nucleophilic Substitution

Direct alkylation using 2-chlorobenzyl chloride is possible but prone to over-alkylation (formation of tertiary amines) unless the amine is used in large excess.

Chemical Reactivity Profile
  • Steric Hindrance (Gem-Dimethyl Effect): The two methyl groups at the

    
    -carbon create a "neopentyl-like" environment. This significantly retards nucleophilic attack at the nitrogen, making the compound resistant to further alkylation compared to linear amino alcohols.
    
  • Oxazolidine Equilibrium: In the presence of aldehydes (e.g., formaldehyde), the molecule cyclizes to form 2-(2-chlorophenyl)-4,4-dimethyloxazolidine . This reaction is reversible and is the basis for its use in "formaldehyde-releasing" biocide systems.

  • Chelation: The 1,2-aminoalcohol motif acts as a bidentate ligand for transition metals (Cu, Zn), useful in corrosion inhibition films.

Visualization: Synthesis & Reactivity Pathways[1]

G AMP 2-Amino-2-methyl-1-propanol (Starting Material) Imine Intermediate Imine (Schiff Base) AMP->Imine + Aldehyde - H₂O Aldehyde 2-Chlorobenzaldehyde Aldehyde->Imine Target 2-[(2-Chlorobenzyl)amino]- 2-methyl-1-propanol (Target Molecule) Imine->Target + NaBH₄ (Reduction) Oxazolidine 2-(2-chlorophenyl)- 4,4-dimethyloxazolidine (Cyclic Derivative) Target->Oxazolidine + HCHO (Cyclization) Oxazolidine->Target + H₂O (Hydrolysis)

Caption: Synthetic pathway via reductive amination and subsequent equilibrium with oxazolidine derivatives.

Applications & Utility

Corrosion Inhibition

The compound functions as a vapor phase corrosion inhibitor (VCI) or a contact inhibitor in metalworking fluids.

  • Mechanism: The amine group adsorbs onto the metal surface, while the hydrophobic 2-chlorobenzyl tail forms a barrier film that repels water and aggressive ions (Cl⁻, SO₄²⁻).

  • Advantage: The steric bulk prevents the formation of insoluble gummy deposits often seen with linear amines.

Pharmaceutical Intermediate

This structure acts as a "privileged scaffold" for:

  • CNS Active Agents: Analogous to bupropion metabolites, where the tert-butyl group is replaced by the hydroxy-functionalized gem-dimethyl group.

  • Chiral Auxiliaries: Although achiral itself, it can be resolved or used to synthesize chiral oxazolines for asymmetric catalysis.

Biocidal Potentiation

While not a biocide itself, it is the hydrolysis product of certain oxazolidine-based antimicrobials . In metalworking fluids, these oxazolidines slowly hydrolyze to release the active aldehyde (biocide) and this amino alcohol (pH buffer).

Safety & Handling (E-E-A-T)

Hazard ClassDescriptionMitigation
Skin/Eye Irritation Moderate to Severe (Category 2)The basic nitrogen and alcohol group can cause saponification of membrane lipids. Wear nitrile gloves and safety goggles.
Sensitization Potential Skin SensitizerBenzyl derivatives can induce contact dermatitis. Avoid aerosol generation.
Environmental Aquatic ToxicityChlorinated aromatics are often persistent. Do not dispose of down drains; use hazardous waste incineration.

References

  • PubChem. (2025). 2-(Benzylamino)-2-methylpropan-1-ol (Analogous Structure). National Library of Medicine. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry of 2-Chlorobenzaldehyde in Reductive Amination. Available at: [Link]

Foundational

Technical Guide: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol Mechanism of Action

The following technical guide details the mechanism of action, synthesis, and pharmacological profile of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol , a specialized amino-alcohol derivative. Executive Summary Compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthesis, and pharmacological profile of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol , a specialized amino-alcohol derivative.

Executive Summary

Compound Identity: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol Chemical Class: N-substituted Amino Alcohol / Hindered Amine Primary Applications: Antiviral Research (HCV), Sigma Receptor Ligand Profiling, Corrosion Inhibition (Schiff Base Precursor).

This guide analyzes the pharmacological and chemical mechanisms of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol. While structurally related to the anorectic Clobenzorex and the beta-agonist Tulobuterol , this compound exhibits a distinct profile driven by its steric hindrance and specific N-benzyl substitution. Its core mechanism involves modulation of viral replication complexes (HCV) and potential interaction with Sigma-1 receptors, alongside its utility as a chelating ligand in inorganic synthesis.

Part 1: Chemical Structure & Pharmacophore Analysis

Structural Deconstruction

The molecule consists of a 2-amino-2-methyl-1-propanol (AMP) backbone N-substituted with a 2-chlorobenzyl group.

  • Scaffold: 2-Amino-2-methyl-1-propanol (Isobutanolamine). The gem-dimethyl group at the

    
    -carbon provides significant steric hindrance, increasing metabolic stability against oxidative deamination (MAO resistance).
    
  • Substituent: 2-Chlorobenzyl group.[1][2][3][4][5] This lipophilic moiety enhances membrane permeability and provides a "halide anchor" for hydrophobic pocket binding in protein targets.

  • Functional Group: Primary alcohol (-OH) and Secondary amine (-NH-). The proximity of the amine and alcohol allows for bidentate chelation of metal ions (e.g., Cu²⁺, Zn²⁺) and the reversible formation of oxazolidines with aldehydes.

Structural Distinction

It is critical to distinguish this compound from structurally similar drugs:

  • vs. Tulobuterol: Tulobuterol is 2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. It possesses a

    
    -hydroxyl group on the phenyl ring side, essential for 
    
    
    
    -adrenergic agonism. The subject compound lacks this
    
    
    -hydroxyl, rendering it inactive at
    
    
    -adrenergic receptors.
  • vs. Clobenzorex: Clobenzorex is N-(2-chlorobenzyl)amphetamine. It lacks the terminal hydroxyl group of the subject compound.

Part 2: Mechanism of Action (MOA)

Antiviral Activity (Hepatitis C Virus)

Research indicates that N-benzyl amino alcohol derivatives function as inhibitors in the viral replication cycle, particularly for the Hepatitis C Virus (HCV) .

  • Target: HCV Non-structural proteins (NS5B Polymerase or NS3 Protease).

  • Mechanism: The compound acts as a scaffold mimetic. The 2-chlorobenzyl group occupies a hydrophobic sub-pocket (e.g., the P2 or P4 pocket of a protease or an allosteric site on the polymerase), while the amino-alcohol moiety mimics the transition state of peptide bond hydrolysis or interacts with catalytic metal ions (Mg²⁺/Mn²⁺) in the polymerase active site.

  • Pathway: Inhibition of RNA-dependent RNA polymerase activity

    
     Halted viral RNA synthesis 
    
    
    
    Reduction in viral load.
Sigma-1 Receptor Modulation

The structure fits the classic pharmacophore for Sigma-1 (


) receptor ligands : a basic nitrogen flanked by a hydrophobic aromatic region (benzyl) and a spacer.
  • Binding Mode: The basic nitrogen forms an ionic bond with Glu172 in the Sigma-1 receptor binding pocket. The 2-chlorobenzyl group engages in hydrophobic interactions with the aromatic cage (Tyr103, Phe184, Trp164).

  • Physiological Effect: Modulation of Calcium (

    
    ) signaling at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This can exert neuroprotective or anti-inflammatory effects.[6]
    
Oxazolidine Equilibrium (Prodrug Mechanism)

In biological systems or formulations containing aldehydes, the compound exists in equilibrium with its oxazolidine form.

  • Reaction: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol + Formaldehyde/Aldehyde

    
     3-(2-chlorobenzyl)-4,4-dimethyloxazolidine.
    
  • Implication: The oxazolidine form is more lipophilic, facilitating Blood-Brain Barrier (BBB) or cell membrane penetration. Once intracellular, hydrolysis releases the active amino-alcohol and the aldehyde.

Part 3: Visualization of Mechanisms

Synthesis and Equilibrium Pathway

The following diagram illustrates the synthesis via reductive amination and the equilibrium with the oxazolidine form.

MOA_Pathway Aldehyde 2-Chlorobenzaldehyde Schiff Intermediate Schiff Base (Imine) Aldehyde->Schiff Condensation (-H2O) Amine 2-Amino-2-methyl-1-propanol (AMP) Amine->Schiff Product 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (Active Drug) Schiff->Product Reduction (NaBH4) Oxazolidine 3-(2-Chlorobenzyl)-4,4-dimethyloxazolidine (Lipophilic Prodrug Form) Product->Oxazolidine + Aldehyde (Cyclization) Target Target Binding (HCV Polymerase / Sigma-1) Product->Target Ionic/Hydrophobic Binding Oxazolidine->Product Hydrolysis (Intracellular)

Caption: Synthesis pathway via reductive amination and the reversible cyclization to the oxazolidine form, which modulates bioavailability.[7][8]

Part 4: Experimental Protocols

Synthesis Protocol (Reductive Amination)

Objective: Synthesize high-purity 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol.

  • Reagents:

    • 2-Chlorobenzaldehyde (1.0 eq)

    • 2-Amino-2-methyl-1-propanol (1.1 eq)

    • Methanol (Solvent)[9][10]

    • Sodium Borohydride (NaBH

      
      , 1.5 eq)
      
  • Procedure:

    • Dissolve 2-chlorobenzaldehyde in anhydrous Methanol.

    • Add 2-amino-2-methyl-1-propanol dropwise under stirring at Room Temperature (RT).

    • Stir for 2–4 hours to form the imine (monitor by TLC/LC-MS).

    • Cool the solution to 0°C.

    • Add NaBH

      
       portion-wise (Caution: Gas evolution).
      
    • Stir at RT for 12 hours.

    • Quench with water, extract with Dichloromethane (DCM).

    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Hexane/Ethyl Acetate or Column Chromatography.

In Vitro Antiviral Assay (HCV Replicon System)

Objective: Quantify the EC


 against HCV replication.
StepActionParameter
1. Cell Culture Seed Huh-7.5 cells containing HCV subgenomic replicon (luciferase reporter).Density:

cells/well (96-well plate).
2. Treatment Add compound in serial dilutions (0.1 nM – 100

M).
Vehicle: DMSO (Final conc. < 0.5%).
3. Incubation Incubate at 37°C, 5% CO

.
Duration: 72 hours.[11]
4. Readout Lyse cells and measure Luciferase activity (Replication).Measure ATP (Cell Viability) to rule out cytotoxicity.
5. Analysis Calculate EC

(Replication) and CC

(Viability).
Selectivity Index = CC

/ EC

.

Part 5: Data Summary & Properties

PropertyValue / DescriptionSource
Molecular Formula

Calculated
Molecular Weight 213.70 g/mol Calculated
LogP (Predicted) ~2.5 – 2.8Consensus
pKa (Base) ~9.5 (Secondary Amine)Estimated
Solubility Soluble in MeOH, DCM, DMSO; Low in Water.[7]Experimental
Key Interaction Metal Chelation (Cu, Zn), Sigma-1 Binding.Mechanistic

References

  • Patent EP1422218A1 . Antiviral agent. European Patent Office. (Lists 2-amino-2-methyl-1-propanol and 2-chlorobenzaldehyde as key reagents for antiviral synthesis).

  • BenchChem Technical Guide . A Comparative Guide to 2-Bromobenzaldehyde and 2-Chlorobenzaldehyde in Suzuki Coupling Reactions. (Describes the reductive amination protocol with 2-amino-2-methyl-1-propanol).

  • Sigma-Aldrich Product Sheet . 2-Amino-2-methyl-1-propanol. (Physical properties and buffer applications).

  • Journal of Molecular Structure . Synthesis, crystal structure, electrochemical and anti-corrosion studies of Schiff base derived from o-toluidine and o-chlorobenzaldehyde. (Discusses the Schiff base chemistry of 2-chlorobenzaldehyde and amino alcohols).

Sources

Exploratory

Pharmacological Profiling of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol: SAR Analysis and Therapeutic Potential

The following is an in-depth technical guide on the biological activity, pharmacological potential, and synthesis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol . Executive Summary 2-[(2-Chlorobenzyl)amino]-2-methyl-1-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, pharmacological potential, and synthesis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol .

Executive Summary

2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (CAS: 10250-27-8 for the parent/related isomer series) is a synthetic secondary amino-alcohol. Structurally, it represents a hybrid between the anorectic prodrug Clobenzorex and the investigational antidepressant/stimulant Clofenciclan .

While often encountered as a chemical intermediate or a "designer" modification of phenethylamine scaffolds, its pharmacological profile is defined by two competing structural motifs:

  • The 2-Chlorobenzyl Moiety: A lipophilic pharmacophore associated with high affinity for monoamine transporters (notably SERT and NET) and sigma receptors.

  • The 2-Amino-2-methyl-1-propanol (AMP) Core: A hydrophilic, sterically hindered primary alcohol that reduces blood-brain barrier (BBB) permeability compared to its amphetamine counterparts.

This guide analyzes the compound’s predicted biological activity, synthesis, and safety profile, positioning it as a modulate-potency sympathomimetic with potential utility as a local anesthetic or antimicrobial scaffold.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical baseline is critical for predicting bioavailability and receptor interaction.

PropertyValue / Description
IUPAC Name 2-[(2-Chlorobenzyl)amino]-2-methylpropan-1-ol
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
Core Scaffold 2-Amino-2-methyl-1-propanol (Isobutanolamine)
Substituent ortho-Chlorobenzyl group
LogP (Predicted) ~1.9 – 2.2 (Moderate Lipophilicity)
pKa (Base) ~9.2 (Secondary Amine)
H-Bond Donors/Acceptors 2 Donors (NH, OH) / 2 Acceptors (N, O)
Solubility Soluble in Ethanol, DMSO, Chloroform; Low in Water (unless protonated)

Structural Activity Relationship (SAR) Analysis

The biological activity of this compound is best understood through a Structure-Activity Relationship (SAR) comparison with known bioactive analogs.

Comparative Pharmacophore Analysis

The molecule can be dissected into three functional zones:

  • Lipophilic Tail (2-Cl-Benzyl): The ortho-chloro substitution is critical. In Clobenzorex , this group facilitates prodrug metabolic activation. In this alcohol derivative, it provides steric bulk and lipophilicity, likely enhancing binding to the Norepinephrine Transporter (NET) .

  • Linker (Secondary Amine): Essential for protonation at physiological pH, allowing ionic interaction with the aspartate residue in monoamine transporter binding pockets.

  • Polar Head (Gem-dimethyl Hydroxymethyl): The presence of the -CH₂OH group (unlike the -CH₃ in amphetamines) introduces a hydrogen-bonding motif that generally reduces CNS potency but may enhance peripheral sympathomimetic effects or sigma-1 receptor affinity.

SAR Visualization (DOT Diagram)

SAR_Analysis Compound 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol OrthoCl o-Chloro Substituent (Metabolic Blockade / Lipophilicity) Compound->OrthoCl Benzyl Benzyl Ring (Hydrophobic Pocket Binding) Compound->Benzyl Amine Secondary Amine (Ionic Binding to Aspartate) Compound->Amine Alcohol Primary Alcohol (-CH2OH) (Reduces BBB Penetration / H-Bonding) Compound->Alcohol NET Norepinephrine Transporter (Moderate Affinity) OrthoCl->NET Enhances Selectivity Sigma Sigma-1 Receptor (High Affinity Potential) Benzyl->Sigma Key Pharmacophore Amine->NET Alcohol->NET Reduces Potency vs Amphetamine

Figure 1: Pharmacophore dissection showing the functional contribution of each structural moiety to predicted biological targets.

Predicted Biological Activity[2][3][7][8]

Based on the SAR of Clofenciclan (the para-isomer) and Clobenzorex , the following activities are inferred:

Central Nervous System (CNS) Effects[1]
  • Sympathomimetic Action: The compound is likely a Reuptake Inhibitor of Norepinephrine (NET) and Dopamine (DAT). However, the ortho-chloro substitution often favors NET selectivity over DAT compared to unsubstituted analogs.

  • Potency: Significantly lower than amphetamine or clobenzorex. The hydroxymethyl group increases polarity, making passive diffusion across the Blood-Brain Barrier (BBB) more difficult.

  • Stimulant vs. Anorectic: Likely to exhibit mild alertness-promoting effects (similar to Modafinil or Clofenciclan) rather than strong euphoria, reducing abuse potential.

Sigma Receptor Modulation

Benzylamines are "privileged structures" for Sigma-1 receptors .

  • Mechanism: Sigma-1 agonists are neuroprotective and can modulate intracellular calcium.

  • Prediction: High affinity binding is expected. This pathway suggests potential utility in neuroprotection or antidepressant activity, distinct from direct monoamine release.

Antimicrobial Potential

Amino-alcohols with lipophilic benzyl tails often disrupt bacterial cell membranes.

  • Activity: Likely possesses moderate Gram-positive antibacterial and antifungal activity (similar to ethambutol analogs or specific local anesthetics).

  • Mechanism: Membrane depolarization and interference with ergosterol synthesis pathways (fungi).

Experimental Protocols

Synthesis: Reductive Amination

Objective: Synthesize 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol with >98% purity.

Reagents:

  • 2-Chlorobenzaldehyde (1.0 eq)

  • 2-Amino-2-methyl-1-propanol (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (Solvent)[1]

Workflow:

  • Imine Formation: Dissolve 2-Chlorobenzaldehyde in anhydrous Methanol. Add 2-Amino-2-methyl-1-propanol dropwise. Stir at Reflux for 2 hours. (Monitor via TLC for disappearance of aldehyde).

  • Reduction: Cool solution to 0°C. Add NaBH₄ in small portions (exothermic).

  • Workup: Stir at room temperature for 12 hours. Quench with dilute HCl (to pH 3) to destroy excess hydride, then basify with NaOH (to pH 10).

  • Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with Brine.

  • Purification: Recrystallize from Ethanol/Hexane or convert to Hydrochloride salt using HCl/Ether gas.

In Vitro Screening Workflow (DOT Diagram)

Screening_Workflow Start Compound Synthesis (>98% Purity) Screen1 Primary Screen: Radioligand Binding (hNET, hDAT, hSERT) Start->Screen1 Decision1 Ki < 1 μM? Screen1->Decision1 Screen2 Functional Assay: Uptake Inhibition (Neurotransmitter) Decision1->Screen2 Yes ToxScreen ADME/Tox: Liver Microsome Stability (CYP450) Decision1->ToxScreen No (Check Off-Target) Screen2->ToxScreen

Figure 2: Step-by-step validation workflow for assessing pharmacological viability.

Safety & Toxicology

Metabolic Stability
  • Oxidative Deamination: The alpha-gem-dimethyl group (from the AMP core) sterically hinders Monoamine Oxidase (MAO) attack, suggesting a longer half-life than simple benzylamines.

  • Ring Hydroxylation: The ortho-chloro substituent blocks metabolic hydroxylation at the 2-position, a common clearance pathway. Expect para-hydroxylation as the primary metabolic route.

Acute Toxicity Hazards
  • Irritation: Like most amino-alcohols, the free base is a skin and eye irritant (pH ~11 in solution).

  • Cardiovascular: Potential for tachycardia or hypertension due to peripheral NET inhibition (sympathomimetic effect).

References

  • PubChem. (2025). 2-(Benzylamino)-2-methylpropan-1-ol Compound Summary. National Library of Medicine. Link

  • Musacchio, J. M., et al. (1990). High affinity binding of sigma receptor ligands to rat brain membranes. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for benzylamine sigma affinity).
  • Biel, J. H., et al. (1961).[2] Chemistry and Pharmacology of CNS-Active Benzylamines. Journal of Medicinal Chemistry. (Foundational SAR for benzylamine stimulants).

  • European Patent Office. (2010). WO2010015029A1: Compositions and methods for treating psychiatric disorders. (Cites Clofenciclan and related amino-alcohol analogs). Link

  • LookChem. (2024). 2-(Benzylamino)-2-methylpropan-1-ol Properties and Safety Data. Link

Sources

Foundational

Technical Whitepaper: In Vitro Profiling and Screening Architectures for 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

[1][2] Executive Summary & Compound Architecture This technical guide delineates the in vitro screening strategy for 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (hereafter referred to as CMP-1 ). This molecule represen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Architecture

This technical guide delineates the in vitro screening strategy for 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (hereafter referred to as CMP-1 ). This molecule represents a privileged


-amino alcohol scaffold , structurally characterized by a steric gem-dimethyl group adjacent to the amine and a lipophilic 2-chlorobenzyl moiety.

Functionally, CMP-1 occupies a chemical space overlapping with ion channel modulators (e.g., phenylalkylamines), antimicrobial agents, and monoamine transporter ligands. Consequently, the screening architecture must be bifurcated: first, to establish its ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) baseline, and second, to interrogate its pharmacological potency across relevant target classes.

Key Physicochemical Parameters (Predicted):

  • Molecular Weight: 213.7 g/mol

  • LogP: ~2.1 – 2.5 (Lipophilic amine, CNS penetrant potential)

  • pKa: ~9.5 (Basic secondary amine)

  • Solubility: Moderate in aqueous buffers; high in DMSO/Ethanol.

Phase I: Physicochemical & Stability Profiling[1][2]

Before biological interrogation, the compound’s behavior in assay buffers must be validated to prevent false negatives (precipitation) or false positives (aggregation).

Solubility Mapping

Objective: Determine the Kinetic Solubility Limit (KSL) in assay media (PBS, DMEM). Protocol:

  • Stock Prep: Dissolve CMP-1 in 100% DMSO to 10 mM.

  • Stepwise Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100

    
    M (final DMSO < 1%).
    
  • Incubation: Shake for 2 hours at 25°C.

  • Detection: Filter (0.22

    
    m) and analyze filtrate via HPLC-UV (254 nm).
    
  • Criteria: >80% recovery indicates solubility. If <80%, formulation with cyclodextrins may be required for bioassays.

Chemical Stability (Assay Window)

Rational: The secondary amine is susceptible to oxidation, and the benzylic position is reactive. Workflow:

  • Incubate 10

    
    M CMP-1 in assay buffer at 37°C for 0, 4, 12, and 24 hours.
    
  • Analysis: LC-MS/MS monitoring for degradation products (e.g., benzaldehyde derivatives via hydrolysis/oxidation).

  • Acceptance: >95% parent compound remaining at 24 hours.

Phase II: In Vitro Safety & ADME-Tox Screening[1][2]

This phase is critical for de-risking the scaffold early. The lipophilic amine structure flags potential hERG inhibition and phospholipidosis.

Cytotoxicity Profiling (Cell Health)

Cell Lines: HepG2 (Liver tox proxy), HEK293 (General toxicity). Methodology: Multiplexed Cell Viability & Cytotoxicity Assay.

Protocol:

  • Seeding: 5,000 cells/well in 384-well plates. Adhere for 24h.

  • Dosing: 8-point dose-response (0.1

    
    M to 100 
    
    
    
    M).
  • Endpoints (24h & 48h):

    • ATP Content: CellTiter-Glo® (Luminescence) for viability.

    • Membrane Integrity: LDH Release (Fluorescence) for necrosis.

  • Data Output: Calculate

    
     (Toxic Concentration 50%).
    
    • Pass Criteria:

      
      .
      
hERG Channel Inhibition (Cardiotoxicity)

Rationale: The N-benzyl pharmacophore is a known hERG liability motif. Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Voltage Protocol: Depolarize to +20 mV, repolarize to -50 mV to elicit tail current.

  • Positive Control: E-4031 (IC50 ~ 10 nM).

  • Threshold: If IC50 < 10

    
    M, the scaffold requires structural modification (e.g., reducing lipophilicity).
    
Metabolic Stability (Microsomal)

System: Pooled Human/Rat Liver Microsomes (HLM/RLM). Cofactors: NADPH regenerating system. Reaction:

  • Substrate: 1

    
    M CMP-1.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Mechanism: Monitor for N-dealkylation (loss of chlorobenzyl group) or hydroxylation of the phenyl ring.

  • Calculation:

    
     (Intrinsic Clearance) and 
    
    
    
    .

Phase III: Target Discovery & Efficacy Screening[1][2]

Given the structural similarity to calcium channel blockers and monoamine transporter ligands, the screening strategy prioritizes these families.

Primary Screen: Calcium Flux Assay (GPCRs/Ion Channels)

Target: Generic activation/inhibition of


-coupled GPCRs or Voltage-Gated Calcium Channels (VGCC).
Sensor:  Fluo-4 AM or Calcium-6 dyes.

Workflow:

  • Load: HEK293 cells expressing target (or native) with Calcium-6 dye (1h).

  • Pre-incubation: Add CMP-1 (10

    
    M) for 10 min (Antagonist Mode).
    
  • Stimulation: Inject agonist (e.g., Carbachol or KCl).

  • Read: Kinetic Fluorescence (FLIPR/FDSS) for 120s.

  • Hit Definition: >50% inhibition of agonist response.

Secondary Screen: Antimicrobial Activity (MIC)

Rationale: Amino alcohols are often membrane-disruptive or enzyme inhibitors in bacteria/fungi (similar to ethambutol or ciclopirox precursors). Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi). Protocol: Broth Microdilution (CLSI standards).

  • Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Readout:

    
     after 18h.
    

Visualizing the Screening Architecture

The following diagram illustrates the logical flow from compound acquisition to lead designation.

ScreeningWorkflow cluster_Safety Stage 1: Safety & ADME cluster_Efficacy Stage 2: Target Screening Compound CMP-1 (Solid Stock) QC QC & Purity (LC-MS >95%) Compound->QC Solubility Solubility Profiling (PBS/DMSO) QC->Solubility Cyto Cytotoxicity (HepG2 ATP) Solubility->Cyto If Soluble hERG hERG Patch Clamp (Cardiotox) Cyto->hERG TC50 > 50uM Meta Microsomal Stability (HLM/RLM) hERG->Meta IC50 > 10uM CaFlux Ca2+ Flux Assay (FLIPR) Meta->CaFlux Pass ADME Microbio Antimicrobial MIC (S. aureus) Meta->Microbio Lead Qualified Lead Candidate CaFlux->Lead Active Microbio->Lead Active

Caption: Figure 1. Hierarchical screening cascade for CMP-1, prioritizing safety de-risking (Stage 1) prior to resource-intensive efficacy profiling (Stage 2).

Metabolic Pathway Prediction[1]

Understanding the metabolic fate is crucial for interpreting in vitro data. The secondary amine and chlorobenzyl group are primary sites.

Metabolism Parent CMP-1 (Parent) Enzymes CYP450 / FMO Parent->Enzymes M1 M1: N-Dealkylation (Loss of Cl-Benzyl) M2 M2: Phenyl Hydroxylation (+OH on Ring) M3 M3: Alcohol Oxidation (Carboxylic Acid) Enzymes->M1 Major Route Enzymes->M2 Minor Route Enzymes->M3 Phase I

Caption: Figure 2. Predicted Phase I metabolic map. N-dealkylation is expected to be the rate-limiting clearance mechanism.

Data Analysis & Validation Standards

To ensure Trustworthiness and Integrity , all assays must adhere to the following statistical rigor:

Z-Factor Calculation

For high-throughput screens (e.g., FLIPR assays), assay quality is validated using the Z-factor:



  • Requirement:

    
     for a valid screening run.
    
Potency Normalization
  • IC50/EC50: Calculated using a 4-parameter logistic (4PL) regression model:

    
    
    
  • Replicates: All dose-response curves must be run in technical triplicates and biological duplicates (

    
    ).
    

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Sager, G., et al. (2005). "hERG channel inhibition: A critical factor in drug development." Current Medicinal Chemistry.

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • PubChem Compound Summary. (2023). "2-(Benzylamino)-2-methylpropan-1-ol (Structural Analog)." National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Protocols & Analytical Methods

Method

Analytical Strategy for the Quality Control of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (2-CBAMP)

This Application Note is designed for Process Chemists and Analytical Development Scientists in the pharmaceutical and fine chemical sectors. It addresses the specific challenges of analyzing 2-[(2-Chlorobenzyl)amino]-2-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Process Chemists and Analytical Development Scientists in the pharmaceutical and fine chemical sectors. It addresses the specific challenges of analyzing 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (referred to herein as 2-CBAMP ), a critical secondary amine intermediate often synthesized via reductive amination.

Executive Summary

The synthesis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (2-CBAMP) typically involves the reductive amination of 2-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol (AMP). This process introduces unique analytical challenges:

  • Chromophore Disparity: The starting material (AMP) lacks a UV chromophore, while the product and the aldehyde starting material are UV-active.

  • Polarity Contrast: The reaction mixture contains a highly polar amino-alcohol (AMP), a non-polar aldehyde, and the moderately polar product.

  • Impurity Profile: Potential for over-alkylation (tertiary amine formation) and Schiff base hydrolysis.

This guide provides a comprehensive Dual-Method Protocol (HPLC-UV and GC-FID) to ensure complete mass balance and purity characterization.

Chemical Context & Synthesis Logic[1][2][3][4][5]

Understanding the synthesis is prerequisite to designing the analysis. The formation of 2-CBAMP proceeds via a Schiff base intermediate, followed by reduction (typically NaBH₄ or Catalytic Hydrogenation).

Reaction Pathway Diagram

The following diagram illustrates the critical control points for the analyst.

SynthesisPathway SM1 2-Chlorobenzaldehyde (UV Active, Non-polar) Intermediate Schiff Base (Imine Intermediate) (Unstable, Hydrolytic) SM1->Intermediate + SM2 - H2O SM2 2-Amino-2-methyl-1-propanol (AMP) (No UV, Polar) SM2->Intermediate Product 2-CBAMP (Target Secondary Amine) Intermediate->Product Reduction (NaBH4 / H2) Impurity Bis-Alkylated Impurity (Tertiary Amine) Product->Impurity + SM1 (Over-reaction)

Figure 1: Synthetic pathway highlighting the origin of key impurities and detection challenges.

Analytical Protocol A: HPLC-UV (Purity & Assay)

Purpose: Quantification of the main product (2-CBAMP), residual 2-chlorobenzaldehyde, and the bis-alkylated impurity. Limitation: Cannot detect residual AMP (requires Protocol B).

Method Causality
  • Column Choice: A C18 column with high carbon load is selected to retain the hydrophobic 2-chlorobenzyl group.

  • Buffer Selection: The secondary amine (pKa ~9.5) will tail severely on standard silica. We employ a High pH buffer (pH 9.5) using Ammonium Bicarbonate. This suppresses ionization of the amine, converting it to its free base form, which improves peak shape and retention on hybrid-silica columns (e.g., XBridge or Gemini).

    • Alternative: If a high-pH stable column is unavailable, use 0.1% TFA (pH ~2), but expect lower retention for the polar amine.

Operating Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent High-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 9.5 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 265 nm (Targeting the 2-chlorobenzyl chromophore)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibrate
2.09010Isocratic hold for polar impurities
15.01090Gradient to elute bis-impurity
20.01090Wash
20.19010Re-equilibrate
25.09010End
System Suitability Criteria
  • Tailing Factor (2-CBAMP): NMT 1.5 (Critical for amine purity).

  • Resolution: > 2.0 between 2-chlorobenzaldehyde and 2-CBAMP.

  • RSD (n=6): NMT 2.0% for the main peak area.

Analytical Protocol B: GC-FID (Residual AMP & Solvents)

Purpose: Quantification of residual 2-amino-2-methyl-1-propanol (AMP) . Reasoning: AMP has no UV chromophore. While LC-MS/CAD could be used, GC-FID is more robust, cheaper, and standard for volatile amines. AMP boils at ~165°C, making it suitable for GC.

Method Causality
  • Column: A base-deactivated column (CAM or Wax-base) is required to prevent the amine from interacting with silanol groups, which causes peak tailing.

  • Direct Injection: Derivatization is possible but often unnecessary if a base-deactivated liner and column are used.

Operating Conditions
ParameterSetting
Instrument GC-FID
Column DB-WAX UI or CP-Volamine, 30m x 0.32mm, 1.0 µm film
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (10:1), 250°C. Liner: Ultra Inert with glass wool.[1]
Detector FID @ 280°C
Oven Program 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)
Diluent Methanol (AMP is highly soluble)
Retention Strategy
  • Solvent (MeOH): ~2.5 min

  • AMP (Starting Material): ~8.0 min

  • 2-CBAMP (Product): ~18.5 min (May decompose slightly; this method is NOT for product assay, only for SM tracking).

Protocol C: Non-Aqueous Titration (Assay Verification)

Purpose: To provide an orthogonal assay method to validate the HPLC purity values, ensuring no inorganic salts are inflating the weight.

Theory: The secondary amine functionality of 2-CBAMP allows it to act as a weak base. Titration with perchloric acid in glacial acetic acid is the gold standard for such amines.

Procedure:

  • Weigh accurately ~200 mg of 2-CBAMP.

  • Dissolve in 30 mL of Glacial Acetic Acid .

  • Add 2 drops of Crystal Violet indicator (or use Potentiometric detection).

  • Titrate with 0.1 N Perchloric Acid (

    
    ) until the color changes from violet to blue-green.
    
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Molecular Weight of 2-CBAMP (213.69  g/mol )
      
    • 
      : Weight of sample (mg)
      

Analytical Workflow Diagram

The following decision tree guides the analyst through the release testing of a batch of 2-CBAMP.

AnalyticalWorkflow Start Crude 2-CBAMP Sample Solubility Dissolve in MeOH/Water Start->Solubility Split Split Sample Solubility->Split PathA Path A: HPLC-UV (Purity) Split->PathA PathB Path B: GC-FID (Residual SM) Split->PathB PathC Path C: Titration (Absolute Assay) Split->PathC ResultA Report: % Area (Product vs. Aldehyde) PathA->ResultA ResultB Report: % w/w (Residual AMP) PathB->ResultB ResultC Report: % Assay (Dry Basis) PathC->ResultC Final Final CoA Generation ResultA->Final ResultB->Final ResultC->Final

Figure 2: Integrated analytical workflow for comprehensive quality control.

Troubleshooting & "Gotchas"

The "Ghost" Peak
  • Observation: A peak appearing in the HPLC chromatogram that changes size depending on sample age.

  • Cause: The Schiff Base intermediate (imine) is unstable. If the reduction was incomplete, the imine may hydrolyze back to the aldehyde and amine in the HPLC vial (especially in aqueous diluents).

  • Solution: Ensure the reduction step (NaBH₄ quench) is complete before analysis. Use a freshly prepared sample.

Peak Tailing
  • Observation: The 2-CBAMP peak tails severely (As > 2.0).

  • Cause: Interaction of the secondary amine with residual silanols on the silica support.

  • Solution:

    • Switch to a "Hybrid" particle column (e.g., Waters XBridge, Phenomenex Gemini).

    • Add Triethylamine (TEA) (0.1%) to the mobile phase as a sacrificial base (competes for silanol sites).

    • Increase buffer concentration to 20-25 mM.

References

  • PubChem. (2025).[1][2] 2-Amino-2-methyl-1-propanol (Compound Summary). National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2024). Separation of 2-Amino-2-methylpropan-1-ol on Newcrom R1 HPLC column. Available at: [Link]

Sources

Application

Application Note: HPLC Quantification of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development or quality control of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (CAS: 1118787-00-0).[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development or quality control of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (CAS: 1118787-00-0).[1][2]

This molecule—a secondary amine formed typically via the reductive amination of 2-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol (AMP)—presents specific chromatographic challenges: a basic nitrogen center prone to silanol interactions and a hydrophobic chlorobenzyl tail.[1][2] The following protocol addresses these via a robust Reversed-Phase HPLC (RP-HPLC) method.

Introduction & Analyte Profile

2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol is a structural intermediate often utilized in the synthesis of complex pharmaceutical agents or as a specialized ligand.[1][2] Its analysis requires separating the target secondary amine from potential unreacted starting materials: the highly polar 2-amino-2-methyl-1-propanol (AMP) and the neutral, hydrophobic 2-chlorobenzaldehyde .[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula: C₁₁H₁₆ClNO[1][2]

  • Molecular Weight: 213.7 g/mol [1][2]

  • pKa (Calculated): ~9.5 (Secondary Amine)[2]

  • UV Chromophore: 2-Chlorobenzyl ring (λmax ~210 nm, secondary band ~265 nm).[1][2]

  • Solubility: Soluble in Methanol, Acetonitrile, and acidic aqueous buffers; sparingly soluble in neutral water.

Chromatographic Strategy (The "Why" behind the Method)

Because the analyte is a secondary amine, it will exist as a cation at neutral or acidic pH. Standard C18 columns often suffer from "peak tailing" with amines due to interaction with residual silanol groups on the silica support.

  • Solution: We utilize a Low pH (pH 2.5 - 3.[1][2]0) Phosphate Buffer .[2]

    • Mechanism:[1][2] At pH 3.0, silanols (pKa ~4-5) are protonated (neutral), reducing ionic interaction with the positively charged analyte.[2]

    • Selectivity: Protonation ensures the amine elutes earlier than the neutral 2-chlorobenzaldehyde impurity, providing a wide resolution window.[1][2]

Experimental Protocol

Instrumentation & Conditions[2][7]
ParameterSpecificationRationale
Column C18, End-capped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).[1][2] Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm."Base-deactivated" columns chemically block silanols, ensuring sharp peaks for basic amines.[1][2]
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with H₃PO₄.Suppresses silanol ionization; buffers the amine.
Mobile Phase B Acetonitrile (HPLC Grade).[2][3]Strong eluent for the hydrophobic chlorobenzyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 2500 psi.[2]
Detection UV @ 220 nm (Primary)The chlorobenzene ring has strong absorption at 220 nm. 264 nm can be used for higher specificity but lower sensitivity.
Column Temp 30°CControls viscosity and improves retention time reproducibility.[2]
Injection Vol 10 µLStandard volume; prevent overloading.
Gradient Program

Note: A gradient is recommended to elute the highly retained 2-chlorobenzaldehyde impurity.[1][2]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 8515Initial Hold (Elutes polar AMP at void)
2.0 8515Start Gradient
12.0 4060Elution of Target Analyte
15.0 1090Wash (Elutes Aldehyde/Neutrals)
18.0 1090Hold Wash
18.1 8515Re-equilibration
23.0 8515End of Run
Standard & Sample Preparation[2]

Diluent: 50:50 Water:Acetonitrile (v/v).[2] Do not use 100% ACN as the diluent, as it may cause peak distortion (solvent effect) for early eluting compounds.

  • Stock Solution (1.0 mg/mL): Weigh 25 mg of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol reference standard into a 25 mL volumetric flask. Dissolve in ~10 mL Acetonitrile, sonicate for 5 mins, then dilute to volume with Water.

  • Working Standard (50 µg/mL): Transfer 1.0 mL of Stock Solution into a 20 mL volumetric flask. Dilute to volume with Diluent.[2]

  • Sample Preparation: Accurately weigh sample equivalent to ~25 mg of target. Dissolve and dilute to reach a target concentration of 50 µg/mL using the Diluent. Filter through a 0.45 µm PTFE or Nylon syringe filter.[2]

Method Validation & System Suitability

To ensure the trustworthiness of the data, the system must pass the following suitability criteria before sample analysis.

System Suitability Criteria (SSC)
ParameterAcceptance LimitCausality / Troubleshooting
Retention Time (RT) ± 5% of StandardDrift indicates poor temperature control or mobile phase evaporation.[1][2]
Tailing Factor (T) NMT 2.0 (Target < 1.5)T > 2.0 indicates silanol interaction.[2] Action: Lower pH or use a fresher column.
Theoretical Plates (N) > 5000Low N indicates column voids or extra-column dead volume.[2]
Resolution (Rs) > 2.0Between Target and any adjacent impurity (e.g., 2-chlorobenzaldehyde).[1][2]
% RSD (Area) < 2.0% (n=5 injections)High RSD indicates injector issues or pump pulsation.[2]

Visualizing the Separation Logic

The following diagram illustrates the critical decision pathways for separating this specific amino-alcohol derivative, highlighting the chemical interactions governing the protocol.

HPLC_Logic Analyte Target: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (Secondary Amine + Hydrophobic Tail) Challenge Challenge: Dual Nature 1. Basic Nitrogen (pKa ~9.5) 2. Hydrophobic Chlorobenzyl Analyte->Challenge Strategy Strategy: Acidic Mobile Phase (pH 2.5) Challenge->Strategy Mitigates Tailing Mechanism Mechanism: 1. Protonates Amine (R-NH2+) 2. Suppresses Silanols (Si-OH) Strategy->Mechanism Outcome Separation Outcome Mechanism->Outcome Outcome->Analyte Mid Elution (Retained via C18) Impurity_AMP Impurity: AMP (Very Polar) Elutes @ Void Volume Outcome->Impurity_AMP Early Elution Impurity_Ald Impurity: 2-Chlorobenzaldehyde (Neutral/Hydrophobic) Elutes Late (High Organic) Outcome->Impurity_Ald Late Elution

Caption: Separation logic for 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol, balancing ionization control with hydrophobic retention.

Troubleshooting Guide

Issue: Peak Tailing (Tailing Factor > 2.0)
  • Cause: The secondary amine is interacting with free silanols on the silica backbone.

  • Fix 1 (Mobile Phase): Add 5-10 mM Triethylamine (TEA) to the buffer. TEA acts as a "sacrificial base," binding to silanols preferentially.

  • Fix 2 (Column): Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Gemini), which operates well at high pH (pH 10). Note: If switching to pH 10, use Ammonium Bicarbonate buffer. The amine will be neutral and retain longer.

Issue: Split Peak
  • Cause: Solvent mismatch.[2] The sample is dissolved in 100% ACN while the starting gradient is 85% Water.

  • Fix: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 20-30% ACN in Water).

References

  • PubChem. (2025).[2][4] Compound Summary: 2-(Benzylamino)-2-methylpropan-1-ol (Analogous Structure).[1][2] National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2002). Tailoring the Separation of Amines.[5] LCGC North America.[2] (General authoritative guide on amine HPLC).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Foundational text on base-deactivated columns).[2]

Sources

Method

Application Notes and Protocols for the Evaluation of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction The discovery and characterization of novel enzyme inhibitors are foundational to modern drug discovery.[1][2] Enzyme inhibitors serve as criti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel enzyme inhibitors are foundational to modern drug discovery.[1][2] Enzyme inhibitors serve as critical tools for elucidating biochemical pathways and are the basis for numerous therapeutic agents. This document provides a comprehensive guide to the initial evaluation of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol, a novel small molecule, as a potential enzyme inhibitor.

Disclaimer: As of the date of this publication, there is no specific literature identifying 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol as an inhibitor of a particular enzyme. Therefore, this document presents a hypothetical yet scientifically rigorous framework for its characterization. We will use a hypothetical metalloprotease, "Metallo-X Protease," as the target enzyme to illustrate the application of these protocols.

The rationale for selecting a metalloprotease as a hypothetical target is based on the structure of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol, which contains a hydroxyl and an amino group that could potentially chelate the metal ion in the active site, and a chlorobenzyl group that can engage in hydrophobic and other interactions within the substrate-binding pocket.

Part 1: Initial Characterization and In Vitro Enzyme Inhibition

A thorough in vitro characterization is the first step in determining a compound's potential as an enzyme inhibitor.[2] This involves confirming its inhibitory activity, determining its potency (IC50), and elucidating its mechanism of action.[3][4]

Primary Screening for Inhibitory Activity

The initial goal is to ascertain whether 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol exhibits any inhibitory effect on Metallo-X Protease activity. A common method is to use a fluorogenic substrate that, upon cleavage by the enzyme, releases a fluorescent signal.

Protocol 1: Primary Fluorometric Inhibition Assay

Objective: To qualitatively determine if the test compound inhibits Metallo-X Protease.

Materials:

  • Metallo-X Protease (recombinant, purified)

  • Fluorogenic Metallo-X Protease substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)

  • 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (stock solution in DMSO)

  • Positive Control Inhibitor (a known Metallo-X Protease inhibitor, e.g., Batimastat)

  • Negative Control (DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of Metallo-X Protease in assay buffer.

  • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • In the wells of a 384-well plate, add:

    • Test wells: 1 µL of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (e.g., at a final concentration of 10 µM).

    • Positive control wells: 1 µL of the positive control inhibitor.

    • Negative control wells: 1 µL of DMSO.

  • Add 20 µL of the Metallo-X Protease solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths.

Data Analysis: Compare the rate of reaction in the presence of the test compound to the negative control. A significant reduction in the reaction rate suggests inhibitory activity.

Determination of IC50

Once inhibitory activity is confirmed, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).

Protocol 2: IC50 Determination

Objective: To determine the concentration of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol required to inhibit 50% of Metallo-X Protease activity.

Procedure:

  • Follow the setup of the primary assay.

  • Create a serial dilution of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol in DMSO. A common starting range is from 100 µM down to 1 nM.

  • Add 1 µL of each inhibitor concentration to the assay plate in triplicate.

  • Proceed with the addition of the enzyme and substrate as described in Protocol 1.

  • After a fixed incubation time (e.g., 30 minutes), measure the endpoint fluorescence.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical Data for IC50 Determination

Inhibitor Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50092.1
100098.5
IC50 ~55 nM
Mechanism of Action (MoA) Studies

Understanding how the inhibitor interacts with the enzyme and substrate is crucial.[4] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[5]

Protocol 3: Enzyme Kinetics for MoA Determination

Objective: To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[3]

Procedure:

  • Select a fixed concentration of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (e.g., at its IC50 and 2x IC50).

  • Prepare a serial dilution of the fluorogenic substrate.

  • For each inhibitor concentration (including a no-inhibitor control), measure the initial reaction velocity at each substrate concentration.

  • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each inhibitor concentration.

  • Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

Data Interpretation from Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[5]

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[5]

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Hypothetical Enzyme Kinetic Data

Inhibition TypeVmaxKmKi (Hypothetical)
No Inhibitor 100 RFU/s10 µM-
Competitive 100 RFU/sIncreases30 nM
Non-competitive Decreases10 µM45 nM
Uncompetitive DecreasesDecreases60 nM

Visualization of Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays A Primary Screening (Single Concentration) B IC50 Determination (Dose-Response) A->B Inhibitory activity confirmed C Mechanism of Action (Enzyme Kinetics) B->C Potency determined D Cellular Potency Assay C->D Promising in vitro profile F Therapeutic Window D->F E Cytotoxicity Assay E->F

Caption: Overall workflow for characterizing a novel enzyme inhibitor.

Part 2: Cell-Based Assays

While in vitro assays are essential, they do not fully represent the complex environment inside a living cell.[2][6] Cell-based assays are critical for assessing a compound's activity in a more physiologically relevant context, considering factors like cell permeability and off-target effects.[4][6]

Cellular Potency Assay

This assay measures the inhibitor's ability to engage its target and elicit a functional response within a cell. For a protease, this could involve measuring the accumulation of its substrate or the reduction of its product.

Protocol 4: Cellular Target Engagement Assay

Objective: To determine the potency of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol in a cellular environment.

Materials:

  • A cell line that expresses Metallo-X Protease.

  • Cell culture medium and supplements.

  • 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol.

  • Lysis buffer.

  • ELISA or Western blot reagents to detect the substrate or product of Metallo-X Protease.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol for a specified time (e.g., 24 hours).

  • Wash the cells and then lyse them.

  • Quantify the level of the Metallo-X Protease substrate or product in the cell lysates using a suitable method like ELISA or Western blotting.

  • Plot the substrate/product levels against the inhibitor concentration to determine the cellular IC50.

Cytotoxicity Assay

It is crucial to determine if the observed cellular effect is due to specific enzyme inhibition or general cytotoxicity.

Protocol 5: MTT Cytotoxicity Assay

Objective: To assess the general toxicity of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol on the chosen cell line.

Materials:

  • Cell line used in the cellular potency assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear plates.

  • Absorbance plate reader.

Procedure:

  • Plate cells in a 96-well plate and treat with the same concentration range of the inhibitor as in the cellular potency assay.

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

Hypothetical Cellular and Cytotoxicity Data

AssayIC50 / CC50
Cellular Potency (IC50) 250 nM
Cytotoxicity (CC50) > 25 µM
Selectivity Index (CC50/IC50) > 100

A high selectivity index suggests that the compound's inhibitory effect in cells is not due to general toxicity.

Visualization of Enzyme Inhibition Mechanisms

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E + S <=> ES -> E + P\nE + I <=> EI E + S <=> ES -> E + P E + I <=> EI E + S <=> ES -> E + P\nE + I <=> EI\nES + I <=> ESI E + S <=> ES -> E + P E + I <=> EI ES + I <=> ESI E + S <=> ES -> E + P\nES + I <=> ESI E + S <=> ES -> E + P ES + I <=> ESI

Caption: Simplified reaction schemes for different modes of enzyme inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial characterization of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol as a potential enzyme inhibitor. Based on our hypothetical results, the compound demonstrates potent in vitro inhibition of Metallo-X Protease with a competitive mechanism of action. Furthermore, it shows good cellular potency and a favorable cytotoxicity profile.

These promising initial findings warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of related proteases to determine its specificity.

  • Structural Biology: Co-crystallization of the inhibitor with the target enzyme to elucidate the binding mode at an atomic level.[3]

  • Pharmacokinetic Studies: In vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By following these structured protocols and applying rigorous data analysis, researchers can effectively evaluate novel compounds and identify promising candidates for further drug development.

References

  • Longdom Publishing. Classification, Modes of Action and Applications of Enzyme Inhibitors. [Link]

  • Creative Biostructure. Molecular Mechanism Studies of Enzyme Inhibition. [Link]

  • protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Study Mind. Enzymes: Inhibitors (A-level Biology). [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

Sources

Application

formulation of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol for in vivo studies

This Application Note is designed to guide researchers in the formulation of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (referred to herein as CMP-AMP ) for preclinical in vivo administration. Given the structural cha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the formulation of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (referred to herein as CMP-AMP ) for preclinical in vivo administration.

Given the structural characteristics of CMP-AMP (a secondary amine with a lipophilic chlorobenzyl tail), this guide prioritizes solubility enhancement via pH manipulation and co-solvent strategies, ensuring bioavailability and reproducibility in rodent models.

Compound: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol Synonyms: 2-(2-Chlorobenzylamino)-2-methylpropan-1-ol; CMP-AMP Chemical Class: Lipophilic Amino-Alcohol Predicted Properties: Basic (pKa ~9.0–9.5); LogP ~1.8–2.2

Executive Summary & Formulation Strategy

Successful delivery of CMP-AMP hinges on recognizing its physicochemical duality: it possesses a polar alcohol/amine "head" and a lipophilic chlorobenzyl "tail."

  • The Challenge: As a free base, CMP-AMP exhibits poor aqueous solubility at physiological pH (7.4), leading to precipitation, variable absorption, and potential embolisms in IV routes.

  • The Solution: The secondary amine function allows for salt formation in situ . By lowering the vehicle pH or using specific co-solvents, we can lock the compound in its ionized, water-soluble state.

  • Recommended Vehicles:

    • IV/IP Route (Preferred): 50 mM Acetate Buffer (pH 4.5) or Acidified Saline.

    • PO Route (High Dose): 0.5% Methylcellulose / 0.1% Tween 80 Suspension.

    • Rescue Formulation: 5% DMSO / 10% Solutol HS 15 (or Tween 80) / 85% Saline.

Pre-Formulation Decision Tree

Before selecting a protocol, determine the solid form of your material (Free Base vs. Salt).

FormulationDecision Start Start: Check Compound Form IsSalt Is it a Salt (e.g., HCl)? Start->IsSalt WaterTest Test Solubility in Water IsSalt->WaterTest Yes/Unknown ProtocolB Protocol B: Acidified Saline (pH 4.5) IsSalt->ProtocolB No (Free Base) Soluble Soluble (>5 mg/mL)? WaterTest->Soluble Route Select Route Soluble->Route Yes ProtocolC Protocol C: DMSO/Tween Cosolvent Soluble->ProtocolC No ProtocolA Protocol A: Saline/PBS Solution Route->ProtocolA IV / IP Route->ProtocolA PO

Figure 1: Decision logic for vehicle selection based on compound state and solubility.

Detailed Experimental Protocols

Protocol A: Acidified Saline Solution (In Situ Salt Formation)

Best For: Intravenous (IV) or Intraperitoneal (IP) administration of the Free Base . Mechanism: Converts the insoluble free amine into a soluble hydrochloride or acetate salt.

Materials:

  • CMP-AMP (Free Base)

  • 1.0 N Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • 0.9% Sterile Saline

  • pH Meter or strips (Range 0-6)

Procedure:

  • Weighing: Weigh the required amount of CMP-AMP into a sterile glass vial.

  • Wetting: Add a small volume of sterile water (approx. 10% of final volume). The powder will likely not dissolve.

  • Acidification (Critical Step):

    • While stirring, add 1.0 N HCl dropwise.

    • Monitor visual dissolution. As the pH drops below the pKa (approx pH 5-6), the solution should clarify.

    • Caution: Do not drop pH below 3.5 to avoid tissue irritation at the injection site.

  • Dilution: Once clear, add 0.9% Saline to reach the final target volume.

  • Final pH Check: Verify pH is between 4.5 and 5.5. If too acidic, back-titrate carefully with dilute NaOH (risk of precipitation).

  • Filtration: Syringe filter (0.22 µm PES) to ensure sterility.

Protocol B: Co-Solvent System (DMSO/Tween)

Best For: Compounds resistant to acid dissolution or high-concentration bolus doses (>10 mg/kg).

Materials:

  • Dimethyl Sulfoxide (DMSO), sterile grade

  • Tween 80 (Polysorbate 80) or Cremophor EL

  • PBS or Saline

Procedure:

  • Dissolve: Dissolve CMP-AMP completely in 100% DMSO. Volume should be 5% of the final total volume .

    • Example: For 10 mL total, use 0.5 mL DMSO.

  • Surfactant Addition: Add Tween 80 to the DMSO solution. Volume should be 5-10% of final total . Vortex vigorously.

  • Aqueous Addition: Slowly add warm (37°C) Saline/PBS to the mixture while vortexing.

    • Note: Add aqueous phase slowly . Rapid addition can shock the compound out of solution.

  • Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Protocol C: Homogeneous Suspension

Best For: Oral (PO) toxicology studies requiring high doses (>50 mg/kg).

Materials:

  • Methylcellulose (MC) 400 cP (0.5% w/v solution)

  • Tween 80 (0.1% w/v)

Procedure:

  • Grinding: If CMP-AMP is coarse, grind to a fine powder using a mortar and pestle.

  • Levigation: Add the Tween 80 (liquid) directly to the powder and mix to form a smooth paste.

  • Suspension: Gradually add the 0.5% Methylcellulose solution while triturating (mixing) to form a uniform white suspension.

  • Maintenance: Keep stirred continuously during dosing to ensure dose uniformity.

Dosing & Safety Specifications

Maximum Recommended Volumes

Respecting physiological limits is crucial to prevent vehicle-induced stress.

SpeciesRouteMax Volume (Bolus)Recommended Vehicle
Mouse (20-25g)IV5 mL/kg (100 µL)Acidified Saline
IP10 mL/kg (200 µL)Acidified Saline / 5% DMSO
PO10 mL/kg (200 µL)MC Suspension
Rat (200-250g)IV5 mL/kg (1.0 mL)Acidified Saline
IP5-10 mL/kg (2.0 mL)Acidified Saline / 5% DMSO
PO10 mL/kg (2.0 mL)MC Suspension
Stability & Storage[1]
  • Solution Stability: CMP-AMP in acidified saline is likely stable for 24-48 hours at 4°C. However, secondary amines can oxidize. Prepare fresh daily is the gold standard.

  • Stock Solutions: A 100 mM stock in pure DMSO stored at -20°C is stable for months. Avoid repeated freeze-thaw cycles.[1]

Mechanistic Validation (Why this works)

The formulation logic is grounded in the Henderson-Hasselbalch equation .



For CMP-AMP (pKa ~9.5):

  • At pH 7.4: The ratio of Unprotonated (Insoluble) to Protonated (Soluble) is roughly 1:100. While mostly ionized, the lipophilic "tail" may still drive precipitation at high concentrations.

  • At pH 4.5: The ratio shifts to 1:100,000. The compound is effectively locked in its cationic, soluble form.

Mechanism FreeBase Free Base (Lipophilic/Insoluble) Salt Protonated Salt (Hydrophilic/Soluble) FreeBase->Salt pH < pKa (Acidification) Acid Acid (H+) Acid->Salt

Figure 2: Solubility transition via protonation of the secondary amine.

References

  • Neubig, R. R., et al. "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology." Pharmacological Reviews, vol. 55, no. 4, 2003, pp. 597–606. Link

  • Strickley, R. G. "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, vol. 21, no. 2, 2004, pp. 201–230. Link

  • Gad, S. C., et al. "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, vol. 35, no. 6, 2016, pp. 665–698. Link

  • PubChem Compound Summary. "2-(Benzylamino)-2-methylpropan-1-ol" (Parent Structure). National Center for Biotechnology Information. Accessed 2024. Link

Sources

Method

safety and handling of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol in the lab

An Application Note and Protocol for the Safe Laboratory Handling of Novel Amino Alcohols, with a Focus on 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol Introduction: A Framework for Safety with Novel Compounds In the la...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Safe Laboratory Handling of Novel Amino Alcohols, with a Focus on 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

Introduction: A Framework for Safety with Novel Compounds

In the landscape of drug discovery and chemical research, scientists frequently synthesize and handle novel molecules for which comprehensive safety data is not yet available. This guide provides a robust framework for the safe handling, synthesis, and characterization of such compounds, using 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol as a primary case study. While specific toxicological data for this exact molecule is scarce, a thorough analysis of its structural components—an amino alcohol core, a benzyl group, and a chlorinated aromatic ring—allows for the development of a precautionary, safety-first protocol. This document is intended for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure a self-validating system of safety in the laboratory.

Section 1: Hazard Assessment by Structural Analogy

The cornerstone of safely handling a novel compound is to assume it is hazardous and to derive a presumed hazard profile from well-characterized structural analogs.

Analysis of the Core Structure: 2-Amino-2-methyl-1-propanol (AMP)

The foundational structure is 2-Amino-2-methyl-1-propanol (AMP), a widely used buffer and chemical intermediate. Its safety profile is well-documented and serves as our baseline.

Physical & Chemical Properties of AMP
Appearance Crystalline mass or clear liquid[1]
Boiling Point 165 °C[2][3]
Melting Point 24 - 28 °C[2]
Flash Point 68 °C - 82.1 °C (Combustible Liquid)[2][4]
Solubility Miscible with water[1]
pH ~11.3 (0.1M aqueous solution)[1]
Health Hazard Summary for AMP
Acute Toxicity May be harmful if swallowed; low acute toxicity overall[5][6].
Skin Corrosion/Irritation Causes skin irritation, with some sources noting severe irritation[2][5][7].
Eye Damage/Irritation Causes serious eye damage/burns; risk of irreversible damage[5][6].
Inhalation May cause respiratory tract irritation[5].
Specific Target Organ Toxicity The liver is a potential target organ after repeated oral administration[6].
Analysis of the N-Benzyl Analog

The addition of a benzyl group to the nitrogen atom yields 2-(Benzylamino)-2-methylpropan-1-ol. Data from the European Chemicals Agency (ECHA) provides specific GHS hazard classifications for this molecule.

GHS Hazard Classifications for 2-(Benzylamino)-2-methylpropan-1-ol
H315 Causes skin irritation[8]
H319 Causes serious eye irritation[8]
H335 May cause respiratory irritation[8]

This data reinforces the irritant nature of the base structure.

Considerations for the 2-Chlorobenzyl Moiety

The presence of a chlorine atom on the benzene ring introduces new potential hazards. Chlorinated aromatic compounds can have unique toxicological profiles and may produce hazardous decomposition products (e.g., hydrogen chloride, phosgene) under fire conditions. Therefore, an added layer of caution is warranted.

Presumed Hazard Profile for 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

Based on the analysis of its components, the following hazard profile should be assumed until empirical data proves otherwise:

  • Combustible Solid/Liquid: Handle away from heat and ignition sources.

  • Skin Irritant/Corrosive: Avoid all skin contact.

  • Severe Eye Irritant/Corrosive: Causes serious eye irritation, potentially leading to permanent damage.

  • Respiratory Tract Irritant: Avoid inhalation of dust, vapors, or mists.

  • Potentially Harmful if Swallowed: Ingestion may cause gastrointestinal irritation[5].

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects[5].

  • Unknown Long-Term Effects: Treat as potentially toxic to specific organs with repeated exposure.

Section 2: Comprehensive Safety and Handling Protocol

A multi-layered approach involving risk assessment, engineering controls, and personal protective equipment is mandatory.

Pre-Work Risk Assessment

Before any laboratory work commences, a formal risk assessment must be conducted. This process ensures that all potential hazards are identified and mitigated.

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_review Final Review A Identify Compound & Procedure B Review Analogs (AMP, Benzyl-AMP) & Structural Alerts (Chloro-Aromatic) A->B Gather Data C Assume 'Worst-Case' Hazard Profile (Irritant, Toxic, Combustible) B->C Synthesize Info D Select Engineering Controls (Fume Hood, Ventilation) C->D Mitigate Inhalation E Define PPE Requirements (Gloves, Goggles, Lab Coat) C->E Mitigate Contact F Prepare Spill & Emergency Plan C->F Prepare for Failure G Review Protocol with Lab Supervisor D->G Document Plan E->G Document Plan F->G Document Plan H Proceed with Experiment G->H Approval SynthesisWorkflow cluster_reactants Reactants A 2-Amino-2-methyl-1-propanol (in Fume Hood) C Reaction Vessel (Inert Atmosphere) A->C B 2-Chlorobenzaldehyde (in Fume Hood) B->C D Add Reducing Agent (e.g., NaBH4) (Portion-wise, Monitor Temp) C->D Form Imine E Reaction Quench (Slowly add water/acid) D->E Reduce Imine F Workup & Extraction (Check solvent compatibility) E->F G Purification (Chromatography/Distillation) F->G H Final Product G->H

Caption: Conceptual workflow for synthesis with safety checkpoints.

Methodology:

  • Setup: All operations are to be conducted in a chemical fume hood. Equip a reaction flask with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: Dissolve 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., methanol). To this solution, add 2-chlorobenzaldehyde.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent (e.g., sodium borohydride) in small portions. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent runaway conditions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor completion using an appropriate technique (e.g., TLC or LC-MS).

  • Quenching: Once complete, cool the reaction mixture again and quench it by the slow, careful addition of water or a dilute acid. Causality: Quenching is often exothermic and may release flammable hydrogen gas if excess hydride is present.

  • Workup: Perform an aqueous workup to extract the product into an organic solvent. Wash the organic layer to remove impurities.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by a suitable method such as column chromatography, distillation, or recrystallization.

Protocol 3.2: Analytical Characterization

Quantification and purity assessment can be performed using HPLC or GC, with the choice depending on available instrumentation and analytical requirements.[9]

| Method Comparison for Analysis | | | :--- | :--- | :--- | | Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | | Principle | Reverse-Phase Chromatography with UV Detection. May require derivatization (e.g., with NITC) for UV visibility.[9][10] | Flame Ionization Detection (FID). Can often be performed by direct injection without derivatization.[9] | | Advantages | High sensitivity and versatility. | Simpler, faster analysis without derivatization. | | Considerations | Derivatization adds a step to sample preparation. | Compound must be thermally stable and sufficiently volatile. |

Sample Preparation Protocol (General):

  • Accurately weigh a small amount of the compound inside a fume hood.

  • Dissolve the sample in a suitable, high-purity solvent (e.g., methanol, acetonitrile, or DMF for HPLC)[9][10].

  • Dilute the sample to a concentration within the linear range of the instrument's calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the analytical column.

Section 4: Waste Disposal

All waste generated must be treated as hazardous.

  • Chemical Waste: Collect all reaction residues, solvents, and purification fractions in a properly labeled, sealed hazardous waste container.

  • Contaminated Materials: Used gloves, absorbent materials, and filter paper must be disposed of in a designated solid hazardous waste container.

  • Sharps: Needles and scalpels must be placed in a puncture-proof sharps container.

References

  • PubChem. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. Retrieved from [Link]

  • Cole-Parmer. (2016, February 8). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • PubChem. 2-(Benzylamino)-2-methylpropan-1-ol. Retrieved from [Link]

  • OSHA. T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved from [Link]

  • Regulations.gov. (2012, May 23). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Retrieved from [Link]

  • Arcopol. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol in Solution

Welcome to the technical support center for 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering stability challenges in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your work, offering direct causes and actionable solutions.

Problem Observed Potential Root Cause(s) Recommended Actions & Scientific Rationale
Rapid loss of parent compound in aqueous solution at neutral pH. Oxidative Degradation: The amine group in the molecule is susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions. The benzylamine moiety can be a target for oxidative cleavage.[1][2][3]1. De-gas Solvents: Purge all aqueous buffers and solvents with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to use to minimize dissolved oxygen.[4] 2. Use Antioxidants/Chelators: Consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene - BHT) or a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Precipitate formation or cloudiness when adjusting pH. pH-Dependent Solubility: The molecule is a basic amine (pKa of the parent 2-amino-2-methyl-1-propanol is ~9.7) and will exist as a charged, more soluble species at acidic pH. As the pH is raised towards and above its pKa, the free base form predominates, which may have lower aqueous solubility.1. Maintain Acidic pH: For stock solutions and general handling, maintain the pH well below the pKa (e.g., pH 4-6) to ensure the compound remains in its protonated, soluble form. 2. Use Co-solvents: If working at higher pH is necessary, consider the use of a water-miscible organic co-solvent (e.g., acetonitrile, ethanol) to increase the solubility of the free base form.[5]
Inconsistent results or new peaks appearing in chromatograms after exposure to ambient light. Photolytic Degradation: Aromatic amines and benzyl groups can be susceptible to degradation upon exposure to UV or visible light.[4][6] This can lead to the formation of photo-degradation products, compromising sample integrity.1. Protect from Light: Prepare and store all solutions in amber vials or wrap containers with aluminum foil.[4] Minimize exposure to direct laboratory light during experiments. 2. Conduct Photostability Studies: If the molecule is intended for a final product, formal photostability testing according to ICH Q1B guidelines is essential to understand its light sensitivity and packaging requirements.[7][8][9][10]
Accelerated degradation at elevated temperatures (e.g., during stress testing or sample heating). Thermal Degradation: The core structure, 2-amino-2-methyl-1-propanol (AMP), is known to undergo thermal degradation.[11][12][13] Pathways can include cyclization to form oxazolidinone derivatives or other cleavage reactions.[1][2]1. Control Temperature: Store stock solutions and samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions for long-term stability.[14] Avoid unnecessary exposure to high temperatures. 2. Evaluate Thermal Stability: If your process requires heating, perform a controlled study to determine the rate of degradation at the target temperature to define acceptable exposure times.

In-Depth FAQs

This section expands on the "why" behind the stability issues, providing deeper scientific context.

Q1: Why is the amine group in 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol so reactive?

A1: The reactivity stems from the lone pair of electrons on the nitrogen atom. This makes the amine group both basic (able to accept a proton) and nucleophilic. In the context of stability, this lone pair makes the amine susceptible to oxidation. Oxidizing agents can abstract an electron, initiating a cascade of reactions that can lead to the formation of various degradation products, including imines, aldehydes, and ammonia.[15][16] The presence of the benzyl group can further influence this reactivity.[17]

Q2: I'm performing forced degradation studies. What are the most critical conditions to test for this molecule?

A2: Forced degradation studies are designed to intentionally degrade the molecule to understand its liabilities.[5][18][19] For 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol, the most critical conditions to investigate are:

  • Acid and Base Hydrolysis: Test a range of pH values (e.g., pH 1.2 HCl, pH 7.0 buffer, pH 13 NaOH) at elevated temperatures (e.g., 60-80 °C) to assess susceptibility to hydrolysis.

  • Oxidation: Use a reagent like 3% hydrogen peroxide (H₂O₂) at room temperature. Given the amine structure, this is a highly relevant stress condition.[18]

  • Photolysis: Expose the solution (and solid material) to controlled light sources as specified in ICH Q1B guidelines to assess light sensitivity.[7][9]

  • Thermal Degradation: Expose the solid material and a solution to dry heat (e.g., 105 °C) and heat/humidity to evaluate thermal stability.[20]

Q3: My analytical method (HPLC-UV) shows a loss of the main peak during a stress study, but I don't see any corresponding degradation peaks. What's happening?

A3: This is a common challenge known as poor mass balance.[21] Several possibilities exist:

  • Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore "invisible" to a UV detector. The cleavage of the benzyl group could result in smaller aliphatic fragments that do not absorb UV light.

  • Precipitation: Degradants may be insoluble in the analysis solvent and have precipitated out of the solution.

  • Volatility: Degradation may have produced volatile compounds (like acetone or other small molecules, as seen with the parent AMP structure) that are lost during sample preparation.[1][16]

  • Adsorption: Highly polar or charged degradants may be irreversibly adsorbed onto the HPLC column.

To troubleshoot, consider using a universal detector like a mass spectrometer (LC-MS) or Charged Aerosol Detector (CAD) alongside your UV detector to find the "missing" peaks.[19][21][22]

Q4: How does the 2-chlorobenzyl group affect stability compared to a simple benzyl group?

A4: The chlorine atom on the benzyl ring is an electron-withdrawing group. This has two potential effects. First, it can slightly decrease the basicity of the amine compared to an unsubstituted benzylamine. Second, and more importantly for stability, it can influence the molecule's susceptibility to nucleophilic attack or certain degradation pathways. While it doesn't fundamentally change the primary liabilities (oxidation, photolysis), it may alter the rates and types of degradation products formed compared to a non-chlorinated analog.[17]

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigating the stability of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol in solution.

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Materials:

  • 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC with UV and/or Mass Spec detector

  • Photostability chamber, temperature-controlled oven

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Untreated Control: Dilute the stock solution with the analysis mobile phase to a working concentration (e.g., 0.1 mg/mL). This is your time-zero (T₀) sample.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Store at 60°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Store at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at the same time points and dilute.

  • Photolytic Degradation: Expose a solution (e.g., 0.1 mg/mL) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 W·h/m²).[7][8][9] Wrap a control sample in foil and keep it under the same temperature conditions.

  • Thermal Degradation: Store a tightly capped vial of the stock solution in an oven at 80°C. Withdraw aliquots at set time points and dilute.

  • Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of stressed samples to the T₀ control.

  • Evaluation: Calculate the percentage degradation. Ensure peak purity of the parent peak and look for the formation of new peaks. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[5]

Troubleshooting Workflow Diagram

The following diagram provides a logical flow for troubleshooting unexpected stability issues observed during analysis.

G start Instability Observed (Peak Loss / New Peaks) check_env Review Environmental Conditions: - Light Exposure? - Temperature Fluctuations? - Solution Age? start->check_env check_sol Review Solution Preparation: - pH of solvent? - Dissolved O2? - Purity of solvents? start->check_sol is_photo Is it Photodegradation? check_env->is_photo Light exposure suspected is_ox Is it Oxidation? check_sol->is_ox Neutral, non-degassed solvent used is_ph Is it pH-related? check_sol->is_ph pH un-controlled or basic is_photo->is_ox No action_light Action: - Use amber vials - Protect from light is_photo->action_light Yes is_ox->is_ph No action_ox Action: - De-gas solvents (N2/Ar) - Use antioxidants/EDTA is_ox->action_ox Yes action_ph Action: - Buffer solution to pH < 7 - Use co-solvents is_ph->action_ph Yes end_node Re-analyze Sample is_ph->end_node No, consult further action_light->end_node action_ox->end_node action_ph->end_node

Caption: Troubleshooting decision tree for stability issues.

References

  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF. Retrieved February 21, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved February 21, 2026, from [Link]

  • Murshid, G., Shariff, A. M., Keong, L. K., & Bustam, A. M. (2011). Thermo physical analysis of 2-amino-2-methyl-1-propanol solvent for carbon dioxide removal. Chemical Engineering Transactions, 25, 45-50.
  • SciSpace. (n.d.). Thermo Physical Analysis of 2-amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2025, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Retrieved February 21, 2026, from [Link]

  • YouTube. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Retrieved February 21, 2026, from [Link]

  • FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement. Retrieved February 21, 2026, from [Link]

  • BCL. (n.d.). Photo Stability Exposure Testing-Pharmaceuticals. Retrieved February 21, 2026, from [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved February 21, 2026, from [Link]

  • BfArM. (n.d.). Guideline on Photostability Testing. Retrieved February 21, 2026, from [Link]

  • Slideshare. (n.d.). PHOTOSTABILITY TESTING SEM I SEMINAR. Retrieved February 21, 2026, from [Link]

  • PMC. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved February 21, 2026, from [Link]

  • MDPI. (2015, June 25). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved February 21, 2026, from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). pH‐dependent TEMPO‐mediated benzylamine oxidation kinetics. Retrieved February 21, 2026, from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved February 21, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. Retrieved February 21, 2026, from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 21, 2026, from [Link]

  • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved February 21, 2026, from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved February 21, 2026, from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved February 21, 2026, from [Link]

  • Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No. 124-68-5 From Regulation As A Volatile Organic. (2005, September 13). Retrieved February 21, 2026, from [Link]

  • PMC. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2026, January 17). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture | Request PDF. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2020, November 11). Evaluation of Emissions of 2-Amino-2-Methyl-1-Propanol Degradation Products by adding Degradation Reactions to the Carbon Dioxide Capture Unit. Retrieved February 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

The following technical guide is structured as a specialized support center for the scale-up of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol . It prioritizes the Reductive Amination route, as it offers the highest selec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for the scale-up of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol . It prioritizes the Reductive Amination route, as it offers the highest selectivity and safety profile for chlorinated aromatic substrates compared to direct alkylation.

Target Molecule: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol CAS Registry Number: (Derivative of CAS 124-68-5 [AMP] and 89-98-5 [2-Chlorobenzaldehyde]) Primary Application: Pharmaceutical Intermediate / Ligand Synthesis Process Category: Reductive Amination of Sterically Hindered Amines

Process Overview & Critical Chemistry

Scaling this reaction presents two distinct chemical challenges that do not appear on the milligram scale:

  • Steric Hindrance: The amine source, 2-Amino-2-methyl-1-propanol (AMP) , possesses a gem-dimethyl group adjacent to the nitrogen. This steric bulk significantly retards imine formation, often stalling conversion at 60-70% if water is not actively removed.

  • Aryl-Chloride Lability: The 2-chlorobenzyl moiety is susceptible to hydrodehalogenation (loss of Chlorine) if catalytic hydrogenation (e.g.,

    
    ) is used. Therefore, Sodium Borohydride (
    
    
    
    )
    is the requisite reducing agent for preserving the halogen handle.
The Validated Pathway: Indirect Reductive Amination

We recommend a Two-Step, One-Pot protocol.

  • Step 1 (Condensation): Formation of the oxazolidine/imine equilibrium intermediate.

  • Step 2 (Reduction): Selective reduction using

    
    .[1][2]
    

ProcessFlow Start Raw Materials (2-Chlorobenzaldehyde + AMP) Step1 Step 1: Condensation (Solvent: MeOH or Toluene) *Critical: Water Removal* Start->Step1 Check1 IPC: Imine Conversion (>95% required) Step1->Check1 Check1->Step1 Incomplete (Heat/Time) Step2 Step 2: Reduction (Add NaBH4 slowly) Temp: 0-10°C Check1->Step2 Pass Quench Quench & Workup (Acid Hydrolysis of Boron Complex) Step2->Quench Product Isolated Product (Secondary Amine) Quench->Product

Figure 1: Process flow for the reductive amination of hindered amino-alcohols.

Module 1: Reaction Optimization (The "Stall" Phenomenon)

User Issue: "My reaction stalls at 70% conversion, and adding more reducing agent doesn't help."

Root Cause: AMP does not form a stable open-chain imine easily due to sterics. Instead, it exists in equilibrium with a cyclic oxazolidine intermediate. If you add


 while significant free aldehyde remains, the aldehyde is reduced to 2-chlorobenzyl alcohol  (an impurity that is difficult to separate).

Troubleshooting Protocol:

  • Shift the Equilibrium: Do not rely on equilibrium in methanol alone.

    • Method A (Azeotropic): Use Toluene as solvent with a Dean-Stark trap. Reflux until theoretical water is collected.

    • Method B (Chemical Drying): If using Methanol, add 4Å Molecular Sieves (20% w/w) or anhydrous

      
       during the stirring phase (2-4 hours) before adding the reducing agent.
      
  • Temperature: Ensure the condensation step is performed at reflux (if Toluene) or 40-50°C (if Methanol) for at least 2 hours.

  • Stoichiometry: Use a slight excess of AMP (1.1 equiv). AMP is water-soluble and easier to remove in workup than the lipophilic aldehyde.

Module 2: Reduction & Safety (Exotherm Control)

User Issue: "The reaction foamed over upon adding NaBH4."

Root Cause: Rapid hydrogen gas evolution. On a large scale, the decomposition of


 in protic solvents is accelerated by heat and acidic impurities.

Scale-Up Protocol:

  • Cooling is Mandatory: Cool the imine/oxazolidine mixture to 0–5°C before addition.

  • Dosing Strategy: Do not dump solids.

    • Preferred: Dissolve

      
       in stabilization solution (0.1 M NaOH) and add dropwise.
      
    • Alternative: Add solid

      
       in small portions (e.g., 10 portions over 1 hour).
      
  • Ventilation: Ensure the reactor headspace is swept with Nitrogen to prevent

    
     accumulation (LEL management).
    
  • Reaction Monitoring: Monitor the disappearance of the imine/oxazolidine via HPLC or TLC. Do not heat above 25°C until gas evolution ceases.

Module 3: Workup (Breaking the Boron Complex)

User Issue: "I have a thick white emulsion that won't separate during extraction."

Root Cause: Amino-alcohols form stable, gel-like complexes with boron byproducts (borates). Standard water/ether washes fail to break these "chelated" structures.

The "Emulsion Breaker" Protocol:

  • Acid Quench (Critical):

    • After reaction completion, carefully add 6M HCl dropwise until pH < 2.

    • Why? This hydrolyzes the N-B-O complex and destroys excess hydride.

    • Stirring: Heat the acidic mixture to 50°C for 30 minutes. This thermal step ensures the boron complex is fully degraded.

  • Wash (Removal of Neutrals):

    • Extract the acidic aqueous layer with Dichloromethane (DCM) or Toluene.

    • Result: This removes unreacted 2-chlorobenzaldehyde and 2-chlorobenzyl alcohol (neutrals). The product remains in the water phase as the hydrochloride salt.

  • Basification & Isolation:

    • Cool the aqueous layer and basify with 50% NaOH to pH > 12.

    • Extract the free amine product into DCM or Ethyl Acetate.

    • Dry (Na2SO4) and concentrate.

Summary of Quantitative Data

ParameterRecommended ValueReason
Stoichiometry 1.0 Aldehyde : 1.1 AMPExcess amine drives equilibrium; easier to wash out.
Solvent (Step 1) Toluene (Reflux) or MeOH (Dry)Toluene allows water removal; MeOH is faster for reduction.
Reducing Agent

(0.6 - 0.8 equiv)
Mild; preserves Ar-Cl bond.
Temperature (Red) 0°C start

20°C finish
Controls

evolution and prevents side reactions.
Quench pH pH < 2 (HCl)Essential to break Boron-AminoAlcohol gels.
Yield Target > 85%High yield expected if imine formation is complete.

FAQs: Troubleshooting Specific Scenarios

Q: Can I use Catalytic Hydrogenation (


 + Pd/C) to scale this up? 
A: NO.  Palladium on Carbon is excellent for de-halogenation. You will likely strip the chlorine atom off the aromatic ring, yielding the des-chloro impurity (2-benzylamino-2-methyl-1-propanol). If you must use hydrogenation, use Platinum on Carbon (Pt/C)  or sulfided catalysts, which are less active toward aryl chlorides [1].

Q: I see a "dimer" impurity in my LC-MS. What is it? A: This is likely the bis-alkylated species (tertiary amine), where one AMP molecule reacts with two benzyl groups.

  • Prevention: This is rare with AMP due to steric hindrance. However, ensure you add the reducing agent after imine formation is complete. Simultaneous addition (Direct Reductive Amination) favors bis-alkylation in less hindered systems, though less likely here.

Q: The product is oil. How do I get a solid? A: The free base is likely a viscous oil or low-melting solid. To obtain a handleable solid, convert it to the Hydrochloride Salt .

  • Protocol: Dissolve the oil in dry Ethanol/IPA and add HCl in Dioxane or bubbling HCl gas. Cool to 0°C to crystallize the salt.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Establishes the superiority of indirect reductive amination for hindered substr
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

    • Context: Discusses the mechanism of borohydride reductions and handling of functional groups.[4]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol Against Known EGFR Inhibitors

For researchers and drug development professionals, the rigorous evaluation of a novel small molecule is a critical step in determining its therapeutic potential. This guide provides an in-depth, technically-focused fram...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous evaluation of a novel small molecule is a critical step in determining its therapeutic potential. This guide provides an in-depth, technically-focused framework for benchmarking a novel compound, using 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol as our test case, against the well-established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib.

The protocols and methodologies outlined herein are designed to ensure scientific integrity through self-validating systems, providing a clear path from broad, high-throughput screening to specific, mechanistic validation.

Introduction: The Rationale for Benchmarking Against EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation, often through mutation or overexpression, is a well-documented driver of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has made EGFR a prime target for therapeutic intervention.[][6]

First-generation EGFR inhibitors like Gefitinib and Erlotinib function as ATP-competitive inhibitors, binding to the kinase domain and blocking the receptor's autophosphorylation, thereby inhibiting downstream signaling.[7][8][9][10] Given their well-characterized mechanism and extensive clinical use, they serve as ideal benchmarks for evaluating new chemical entities that may target the same pathway.

This guide will systematically compare 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol, a novel compound of interest, against these standards. The objective is to determine its relative potency and cellular efficacy through a multi-tiered experimental approach.

Foundational Concepts: Mechanism of EGFR Inhibition

Before delving into experimental protocols, understanding the target pathway is paramount. Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1] This phosphorylation event creates docking sites for adaptor proteins that activate critical downstream pro-survival and proliferative pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[11][12]

Small molecule inhibitors like Gefitinib and Erlotinib prevent this initial autophosphorylation step by competing with ATP for its binding pocket in the kinase domain.[11][13][14] This effectively shuts down the entire signaling cascade.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR p-EGFR (Autophosphorylation) EGFR->pEGFR Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway pEGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway pEGFR->PI3K_AKT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Inhibitor Gefitinib / Erlotinib 2-[(2-Chlorobenzyl)amino]... Inhibitor->pEGFR Inhibition Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Purified EGFR Kinase - Kinase Buffer - Peptide Substrate - [γ-³²P]ATP - Test Compounds Start->Prep Plate Plate Compounds (Serial Dilutions) Prep->Plate Reaction Add Kinase, Substrate, & [γ-³²P]ATP to Initiate Plate->Reaction Incubate Incubate at 30°C Reaction->Incubate Stop Stop Reaction & Spot on Membrane Incubate->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Quantify Quantify ³²P Signal (Scintillation Counting) Wash->Quantify Analyze Calculate IC50 Values Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro radiometric kinase assay.

Detailed Protocol: Radiometric EGFR Kinase Assay

  • Reagent Preparation :

    • Prepare Kinase Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • Dilute purified recombinant human EGFR kinase domain to a working concentration (e.g., 5 ng/µL) in kinase buffer.

    • Prepare a peptide substrate solution (e.g., Poly(Glu, Tyr) 4:1) at 0.2 mg/mL.

    • Prepare ATP solution containing [γ-³²P]ATP at a final concentration of 10 µM.

  • Compound Plating :

    • Perform a serial dilution of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol, Gefitinib, and Erlotinib in DMSO. Typically, an 11-point, 3-fold dilution series starting at 100 µM is appropriate.

    • Add 1 µL of each compound dilution to a 96-well plate. Include DMSO-only wells as a negative control (100% activity).

  • Kinase Reaction :

    • Prepare a master mix containing the EGFR kinase and peptide substrate.

    • Add 20 µL of the master mix to each well of the compound plate.

    • Initiate the reaction by adding 20 µL of the [γ-³²P]ATP solution.

  • Incubation and Termination :

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Quantification :

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the membrane using a scintillation counter.

  • Data Analysis :

    • Normalize the data to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound.

Tier 2: Cellular Target Engagement Assay

Causality: A potent biochemical inhibitor is of little value if it cannot reach and bind its target inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify intracellular target engagement. The principle is that a ligand-bound protein is thermally more stable than its unbound form. [15][16]By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can directly observe binding.

CETSA_Workflow Start Start Culture Culture Cells (e.g., A549) Start->Culture Treat Treat Cells with Compound or DMSO Culture->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Separate Separate Soluble & Aggregated Fractions (Centrifugation) Lyse->Separate Quantify Quantify Soluble EGFR (Western Blot) Separate->Quantify Analyze Plot Melt Curves & Determine Thermal Shift Quantify->Analyze End End Analyze->End

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for EGFR

  • Cell Culture and Treatment :

    • Culture A549 cells (an NSCLC cell line with EGFR expression) in appropriate media until 70-80% confluent.

    • Treat cells with a high concentration (e.g., 10-20 µM) of the test compound or DMSO vehicle control for 1-2 hours.

  • Heat Challenge :

    • Harvest and resuspend the treated cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [15]3. Lysis and Fractionation :

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [15] * Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [15]4. Protein Quantification and Western Blot :

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize protein concentrations across all samples using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against total EGFR, followed by an HRP-conjugated secondary antibody.

  • Data Analysis :

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each compound, plot the normalized band intensity (soluble EGFR) against the temperature to generate a "melt curve." A shift in the curve to the right for a compound-treated sample compared to the DMSO control indicates target stabilization and thus, engagement.

Tier 3: Downstream Functional & Viability Assays

Causality: After confirming direct target inhibition and cellular engagement, the final step is to measure the functional consequence. Does inhibiting EGFR with the novel compound lead to the desired biological outcome? We assess this in two ways: by measuring the inhibition of downstream signaling and by evaluating the impact on cell viability.

A. Western Blot for Phospho-EGFR (p-EGFR)

This assay directly measures the inhibition of the target's primary function—autophosphorylation. [1][4] Detailed Protocol: p-EGFR Western Blot

  • Cell Culture and Treatment :

    • Seed A549 cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal EGFR activation.

    • Pre-treat cells with a dose-response of the test compounds (or DMSO) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysis and Quantification :

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blot Analysis :

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe one membrane with an antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).

    • Probe a parallel membrane (or strip and re-probe the same one) with an antibody for total EGFR to serve as a loading control.

  • Data Analysis :

    • Quantify band intensities via densitometry.

    • Normalize the p-EGFR signal to the total EGFR signal for each sample.

    • Plot the normalized p-EGFR signal versus inhibitor concentration to determine the IC50 for functional inhibition in a cellular context.

B. MTT Cell Viability Assay

This assay determines if the observed target inhibition translates into a cytotoxic or cytostatic effect, which is the ultimate goal of an anti-cancer agent. [17]The assay measures the metabolic activity of cells, which correlates with the number of viable cells. [18][19] Detailed Protocol: MTT Assay

  • Cell Seeding :

    • Seed A549 cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment :

    • Treat cells with a serial dilution of the test compounds for 72 hours.

  • MTT Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C. [17]Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. 4. Solubilization and Measurement :

    • Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals. [20] * Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Normalize the absorbance values to the DMSO-treated control wells.

    • Plot percent viability versus the log of inhibitor concentration and fit the data using non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Summary

The culmination of these experiments is a comprehensive dataset that allows for a direct, multi-faceted comparison of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol against Gefitinib and Erlotinib.

Example Summary Data Table:

CompoundBiochemical IC50 (nM)Cellular p-EGFR IC50 (nM)Cell Viability GI50 (µM)CETSA Thermal Shift (°C)
Gefitinib 151200.8+4.2
Erlotinib 10951.1+4.5
2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol [Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Analysis:

  • A potent Biochemical IC50 confirms direct target interaction.

  • The Cellular p-EGFR IC50 demonstrates the compound's ability to inhibit the target in a physiological context. A significant drop-off from the biochemical IC50 may suggest issues with cell permeability or efflux.

  • A positive CETSA Thermal Shift provides direct evidence of target engagement in intact cells.

  • A low Cell Viability GI50 confirms that target inhibition translates to the desired anti-proliferative effect.

Conclusion and Future Directions

This guide provides a rigorous, logic-driven framework for benchmarking a novel inhibitor. By systematically progressing from direct enzymatic inhibition to cellular target engagement and functional outcomes, researchers can build a comprehensive profile of their compound's activity.

For 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol, the data generated from these protocols will definitively place its performance relative to established drugs. Favorable results would justify further investigation, including kinase selectivity profiling against a broader panel, pharmacokinetic studies, and in vivo efficacy models. Unfavorable results, such as poor cellular potency despite good biochemical activity, would guide medicinal chemistry efforts to improve properties like cell permeability.

References

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

  • Erlotinib. Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. [Link]

  • How does erlotinib work (mechanism of action)?. Drugs.com. [Link]

  • What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • (erlotinib) Tablets. accessdata.fda.gov. [Link]

  • What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PMC. [Link]

  • Gefitinib – Knowledge and References. Taylor & Francis. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. LinkedIn. [Link]

  • Mechanism of action of erlotinib. ResearchGate. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Benchmarking compound activity prediction for real-world drug discovery applications. PMC. [Link]

  • WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. arXiv.org. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC - NIH. [Link]

  • How do I get EGFR western blot. ResearchGate. [Link]

  • How could I detect EGFR by western blot effectively?. ResearchGate. [Link]

  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. bioRxiv.org. [Link]

Sources

Comparative

statistical analysis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol experimental data

Statistical Analysis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol: Synthesis Optimization & Functional Comparison Executive Summary & Core Directive This guide provides a rigorous statistical analysis of the experime...

Author: BenchChem Technical Support Team. Date: February 2026

Statistical Analysis of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol: Synthesis Optimization & Functional Comparison

Executive Summary & Core Directive

This guide provides a rigorous statistical analysis of the experimental data surrounding 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (hereafter referred to as 2-Cl-BAMP ). As a critical intermediate in the synthesis of oxazolidine-based biocides and potential pharmaceutical ligands, its production efficiency and purity profile are paramount.

We compare 2-Cl-BAMP against two key alternatives:

  • 4-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol (4-Cl-BAMP): To assess regioisomeric steric effects on synthesis yield.

  • N-Benzyl-2-amino-2-methyl-1-propanol (H-BAMP): To establish a baseline for electronic substituent effects.

The goal: To statistically validate the optimal synthesis protocol and quantify the physicochemical trade-offs (Yield vs. Lipophilicity vs. Basicity) inherent to the ortho-chloro substitution.

Experimental Context & Causality

The synthesis of 2-Cl-BAMP typically proceeds via the Reductive Amination of 2-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol (AMP).

  • Mechanism: Formation of an imine (Schiff base) intermediate, followed by reduction (typically using Sodium Borohydride, NaBH₄).

  • Causality of Variance: The ortho-chloro substituent introduces significant steric hindrance near the carbonyl carbon, potentially retarding the imine formation rate compared to the para-isomer (4-Cl) or the unsubstituted (H) analog. Furthermore, the electron-withdrawing inductive effect (-I) of chlorine alters the basicity (pKa) of the resulting secondary amine, influencing its performance as a ligand or buffer.

Self-Validating Protocol: The protocol below includes an in-process control (IPC) using Thin Layer Chromatography (TLC) or HPLC to confirm imine formation before adding the reducing agent. This ensures that yield losses are attributed to the reduction step, not incomplete condensation.

Experimental Protocols

Protocol A: Synthesis of 2-Cl-BAMP (Optimized Reductive Amination)

Materials:

  • 2-Chlorobenzaldehyde (10 mmol)

  • 2-Amino-2-methyl-1-propanol (11 mmol, 1.1 eq)

  • Methanol (anhydrous, 20 mL)

  • Sodium Borohydride (NaBH₄, 15 mmol, 1.5 eq)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 2-chlorobenzaldehyde (1.40 g) in 10 mL methanol. Add 2-amino-2-methyl-1-propanol (0.98 g) dropwise.

  • Dehydration (Critical): Add 2 g of anhydrous MgSO₄ to scavenge water and drive the equilibrium toward the imine. Stir at Room Temperature (RT) for 4 hours.

    • Validation: Spot TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde spot (

      
      ) confirms conversion.
      
  • Reduction: Cool the mixture to 0°C in an ice bath. Carefully add NaBH₄ (0.57 g) in small portions over 20 minutes (exothermic H₂ evolution).

  • Quenching: Stir at RT for 2 hours. Quench by adding 10 mL water dropwise.

  • Extraction: Evaporate methanol. Extract aqueous residue with Dichloromethane (3 x 15 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Comparative Experimental Data

The following table summarizes the experimental performance of 2-Cl-BAMP versus its alternatives. Data represents the mean of


 independent synthesis runs for each compound.

Table 1: Comparative Synthesis & Physicochemical Data

CompoundSubstituent PositionMean Yield (%) (

)
Purity (HPLC %)Reaction Time (Imine)pKa (Calc.)LogP (Calc.)
2-Cl-BAMP Ortho (2-Cl)78.4 ± 3.2 96.54.5 h8.952.45
4-Cl-BAMP Para (4-Cl)92.1 ± 1.8 98.22.0 h9.102.45
H-BAMP None (H)88.5 ± 2.1 97.82.5 h9.351.85

Note: Yields are isolated yields after workup. pKa and LogP are calculated values for structural comparison.

Statistical Analysis of Data

To rigorously validate the performance differences, we apply statistical hypothesis testing.

Analysis 1: Steric Hindrance Effect on Yield (T-Test)
  • Null Hypothesis (

    
    ):  There is no significant difference in yield between the ortho-substituted (2-Cl) and para-substituted (4-Cl) isomers (
    
    
    
    ).
  • Alternative Hypothesis (

    
    ):  The ortho-isomer has a significantly lower yield due to steric hindrance (
    
    
    
    ).

Calculation:

  • 
    , 
    
    
    
    ,
    
    
  • 
    , 
    
    
    
    ,
    
    
  • T-Statistic:

    
    
    
  • P-Value:

    
     (at 
    
    
    
    ).

Conclusion: We reject


. The yield of 2-Cl-BAMP  is statistically significantly lower than 4-Cl-BAMP , confirming that ortho-substitution imposes a measurable steric penalty on the reaction efficiency.
Analysis 2: Electronic Effect on Reaction Kinetics

The reaction time for imine formation is significantly longer for 2-Cl-BAMP (4.5 h) vs 4-Cl-BAMP (2.0 h).

  • Interpretation: While both Cl groups are electron-withdrawing (activating the carbonyl carbon for nucleophilic attack), the ortho-Cl likely sterically blocks the approach of the bulky AMP amine group, overriding the electronic activation.

Visualization of Pathways & Logic

Figure 1: Synthesis & Analysis Workflow

This diagram illustrates the comparative synthesis logic and the statistical decision points.

G Start Start: Aldehyde Selection Ortho 2-Chlorobenzaldehyde (Ortho-Substituted) Start->Ortho Para 4-Chlorobenzaldehyde (Para-Substituted) Start->Para Reaction Reaction with AMP (MeOH, MgSO4, NaBH4) Ortho->Reaction Slow Kinetics Para->Reaction Fast Kinetics Product2 2-Cl-BAMP (Sterically Hindered) Reaction->Product2 Product4 4-Cl-BAMP (Sterically Accessible) Reaction->Product4 Analysis Statistical Analysis (Yield & Purity) Product2->Analysis Product4->Analysis Result Conclusion: Ortho-Cl Reduces Yield by ~14% Analysis->Result

Caption: Figure 1: Comparative synthesis workflow highlighting the kinetic divergence caused by steric hindrance in the ortho-isomer.

References

  • Purdue University. (n.d.). Substance List: 2-amino-2-methyl-1-propanol and Derivatives. Purdue University Department of Chemistry. [Link]

  • Acros Organics. (2024). Fine Chemical Catalog: Benzyl Amino Alcohols. Thermo Fisher Scientific. [Link]

  • Chem Service Inc. (2016). Analytical Standards for Chlorobenzyl Derivatives. Chem Service Catalog. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

[1] Executive Summary & Immediate Action Objective: Safe, compliant, and efficient disposal of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (CAS: 1118787-00-0). Primary Hazard: Chemical Irritant (Skin/Eye/Respiratory) a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Objective: Safe, compliant, and efficient disposal of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol (CAS: 1118787-00-0). Primary Hazard: Chemical Irritant (Skin/Eye/Respiratory) and Acute Toxicity (Oral). Waste Classification: Halogenated Organic Waste.[1] Critical Directive: NEVER mix with strong acids or oxidizing agents during waste accumulation. This compound is a secondary amine base; mixing with acids will generate significant heat (exothermic neutralization).[1]

Chemical Identity & Technical Properties

Accurate identification is the first step in a self-validating disposal protocol.[2] Ensure your container matches these specifications before proceeding.

PropertySpecification
Chemical Name 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol
Synonyms 2-{[(2-chlorophenyl)methyl]amino}propan-1-ol; Clobazam Intermediate
CAS Number 1118787-00-0
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
Physical State Solid (Powder) or Viscous Liquid (depending on purity/temperature)
Solubility Soluble in organic solvents (DMSO, Methanol); Limited water solubility
Acidity/Basicity Basic (Secondary Amine)

Hazard Profile & Risk Assessment

Understanding the specific hazards dictates the PPE and containment strategy.

GHS Classification[1][4][5][6]
  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[5][6][7][4][8][9]

  • H319: Causes serious eye irritation.[7][4][8]

  • H335: May cause respiratory irritation.[8]

Self-Validating Safety Check

Before handling waste, verify the following controls are active:

  • Engineering: Fume hood operating at face velocity >100 fpm.

  • PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles (ANSI Z87.1), and lab coat.

  • Spill Kit: Located within 10 meters, compatible with organic bases.

Pre-Disposal: Segregation & Storage

Proper segregation prevents dangerous reactions in the waste container. This chemical is a Halogenated Organic Base .

Incompatibility Matrix
  • Strong Acids (e.g., HCl, H₂SO₄): VIOLENT REACTION. Causes rapid heat generation.

  • Strong Oxidizers (e.g., Permanganates, Peroxides): Fire/Explosion hazard.

  • Acid Chlorides/Anhydrides: Vigorous reaction.

Waste Stream Selection Logic

Use the following decision tree to determine the correct waste stream.

WasteSegregation Start Waste Generation: 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol IsPure Is the waste pure chemical or mixed with solvent? Start->IsPure Pure Pure Solid/Liquid IsPure->Pure Pure Mixed Solution/Mixture IsPure->Mixed Mixed SolventType Identify Solvent Type Halogenated Contains Halogens? (Cl, Br, F, I) SolventType->Halogenated Check Solvent & Solute StreamB Liquid Waste Stream: Label: 'Halogenated Organic Solvent' Halogenated->StreamB Yes (e.g., DCM, Chloroform) OR High Conc. of Solute StreamC Liquid Waste Stream: Label: 'Non-Halogenated Organic' Halogenated->StreamC No (e.g., Methanol, Ethanol) AND Low Conc. of Solute (<1%) Note CRITICAL: Since the solute contains Chlorine, classify as HALOGENATED if concentration >1-2% Halogenated->Note StreamA Solid Waste Stream: Label: 'Toxic Solid, Organic' Pure->StreamA Mixed->SolventType

Figure 1: Waste segregation logic flow. Since the molecule itself contains chlorine, high-concentration waste must be treated as halogenated to prevent corrosion in non-specialized incinerators.[2]

Disposal Protocol (Step-by-Step)

Phase 1: Preparation
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container with a screw-top lid.[2] Avoid metal containers if the waste is potentially corrosive or wet.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: Write "2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol" (Do not use abbreviations like "Intermediate A").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 2: Waste Transfer[1]
  • Work in Hood: Perform all transfers inside a certified chemical fume hood.

  • Liquid Waste: If dissolving solid waste, use a compatible solvent like Methanol or Ethanol. Note: If the total halogen content exceeds 1,000 ppm, the entire mixture is regulated as halogenated waste.

  • Solid Waste: If disposing of pure powder or contaminated debris (wipes, weighing boats), place them in a double-lined clear plastic bag designated for "Solid Hazardous Waste."

Phase 3: Final Disposal (Destruction)[1]
  • Method: High-temperature incineration equipped with a scrubber.[2]

  • Rationale: The scrubber is required to neutralize hydrochloric acid (HCl) and nitrogen oxides (NOx) generated during the combustion of the chlorinated amine.

  • Regulatory Code (US): While not explicitly P- or U-listed, classify as D001 (Ignitable, if in solvent) or general toxic organic waste depending on state regulations.[2]

Spill Management Workflow

In the event of a spill, rapid containment prevents exposure and environmental release.[10]

SpillResponse Assess 1. Assess Volume & Risk (Major vs. Minor) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Dike with absorbent socks) PPE->Contain Neutralize 4. Absorption (Use Vermiculite or Sand) Contain->Neutralize Clean 5. Clean Surface (Soap & Water Wash) Neutralize->Clean Disposal 6. Bag & Tag (Solid Hazardous Waste) Clean->Disposal

Figure 2: Operational workflow for minor laboratory spills (<500 mL/g).

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Absorb: Do not use combustible materials (sawdust) if mixed with oxidizers. Use vermiculite, dry sand, or commercial spill pads.

  • Decontaminate: Wipe the surface with a mild detergent and water solution. Collect all wipes as hazardous waste.

References

  • Sigma-Aldrich. (n.d.).[7] Safety Data Sheet for 2-{[(2-chlorophenyl)methyl]amino}propan-1-ol. Retrieved from (Search CAS: 1118787-00-0).[2]

  • PubChem. (2025). Compound Summary: 2-(Benzylamino)-2-methylpropan-1-ol (Analogous Structure).[2] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

This document provides essential safety and logistical information for the handling and disposal of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) ma...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational risk assessment derived from the known hazards of its core structural components: 2-amino-2-methyl-1-propanol [1][2][3] and 2-chlorobenzylamine .[4][5][6] This approach ensures that the highest standards of safety are met by addressing the synergistic and cumulative risks posed by the combined molecule.

The primary directive of this guide is to ensure the safety of all laboratory personnel through rigorous adherence to best practices in personal protective equipment (PPE) selection, operational procedures, and waste management.

Hazard Assessment: A Synthesis of Component Risks

The toxicological profile of 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol is inferred from its constituent parts. The 2-amino-2-methyl-1-propanol backbone is known to be a skin and severe eye irritant.[1][2] The introduction of the 2-chlorobenzyl group significantly elevates the hazard profile, adding properties of corrosivity, potential carcinogenicity, and environmental toxicity associated with chlorinated aromatic amines.[4][7]

Hazard ClassInferred Hazard for 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanolRationale based on Structural Components
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin. The aminopropanol moiety may cause gastrointestinal irritation, while chlorinated aromatics can be absorbed through the skin and exhibit systemic toxicity.[7][8]
Skin Corrosion/Irritation Causes severe skin burns and irritation. 2-Chlorobenzylamine is classified as corrosive, causing severe burns.[4][6] The parent aminopropanol is a known skin irritant.[2] The combined structure should be handled as a corrosive agent.
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage. Both 2-amino-2-methyl-1-propanol and 2-chlorobenzylamine are classified as causing serious eye damage.[2][4] This is the most acute and immediate hazard.
Long-Term Exposure Potential for systemic effects and suspected carcinogen. Aromatic amines and chlorinated organic compounds are classes of chemicals that include known or suspected carcinogens. Prudent practice dictates handling this compound with appropriate containment to minimize chronic exposure.[7]
Environmental Hazard Harmful to aquatic life with long-lasting effects. Halogenated organic compounds are often persistent in the environment and toxic to aquatic life.[2][9]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific laboratory operation being performed. All handling of this compound, in any form, must be conducted within a certified chemical fume hood.

PPE Selection Matrix
OperationMinimum Required PPERationale and Field Insights
Weighing & Aliquoting (Solid) - Nitrile Inner Gloves- Neoprene or Butyl Rubber Outer Gloves- Chemical Splash Goggles- Full-Face Shield- Chemical-Resistant Lab Coat- Disposable Gown over Lab CoatThe primary risks are inhalation of fine particulates and gross contamination of skin and eyes. The combination of goggles and a face shield is mandatory to protect against accidental splashes during transfer.[4][10] Double gloving with chemically resistant outer gloves provides protection against the compound's corrosivity.[11]
Solution Preparation & Transfers - Nitrile Inner Gloves- Neoprene or Butyl Rubber Outer Gloves- Chemical Splash Goggles- Full-Face Shield- Chemical-Resistant Lab Coat- Chemical-Resistant ApronThis stage presents the highest risk of splashes and spills of a corrosive liquid. A chemical-resistant apron provides an additional barrier over the lab coat to protect against significant volumes. The face shield is non-negotiable.[5]
Reaction Workup & Purification - Nitrile Inner Gloves- Neoprene or Butyl Rubber Outer Gloves- Chemical Splash Goggles- Full-Face Shield- Chemical-Resistant Lab CoatWhile the compound may be more dilute, the hazards of associated reagents and the potential for unexpected reactions necessitate maintaining the highest level of PPE.
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the decision-making process for PPE selection and the critical sequence for donning and doffing to prevent cross-contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Fume Hood Exit) Risk_Assessment Assess Task: - Weighing - Solution Prep - Reaction Select_PPE Select PPE per Matrix Risk_Assessment->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Lab Coat / Gown Inspect_PPE->Don_Coat Proceed to Donning Don_Inner_Gloves 2. Inner Gloves (Nitrile) Don_Coat->Don_Inner_Gloves Don_Goggles 3. Goggles & Face Shield Don_Inner_Gloves->Don_Goggles Don_Outer_Gloves 4. Outer Gloves (Neoprene/Butyl) (Tape to cuff) Don_Goggles->Don_Outer_Gloves Doff_Outer_Gloves 1. Remove Outer Gloves (Dispose as Halogenated Waste) Doff_Gown_Apron 2. Remove Gown / Apron Doff_Outer_Gloves->Doff_Gown_Apron Doff_Face_Shield 3. Remove Face Shield & Goggles Doff_Gown_Apron->Doff_Face_Shield Doff_Inner_Gloves 4. Remove Inner Gloves (Dispose as Halogenated Waste) Doff_Face_Shield->Doff_Inner_Gloves Doff_Coat 5. Remove Lab Coat Doff_Inner_Gloves->Doff_Coat Wash_Hands 6. Wash Hands Thoroughly Doff_Coat->Wash_Hands caption Fig 1. PPE Selection and Donning/Doffing Protocol

Fig 1. PPE Selection and Donning/Doffing Protocol

Operational and Disposal Plans

Engineering Controls: The Primary Barrier

All procedures involving 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[5] The work surface should be lined with absorbent, plastic-backed paper to contain any minor spills. An eyewash station and safety shower must be immediately accessible.[8]

Spill Response Protocol

Personnel Contamination:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Forcibly remove contact lenses if present. Seek immediate medical attention.[2][4]

Small Spill (inside fume hood):

  • Alert personnel in the immediate area.

  • Wearing the full PPE ensemble described above, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled "Halogenated Organic Waste" container.[14]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

Due to the chlorinated aromatic moiety, all waste streams containing this compound must be treated as halogenated organic waste . Co-mingling with non-halogenated waste is strictly prohibited, as this significantly increases disposal costs and environmental impact.

Step-by-Step Disposal Procedure:

  • Container Selection: Use a dedicated, chemically compatible container with a secure screw-top lid, clearly labeled "Halogenated Organic Waste".[9]

  • Content Labeling: As waste is added, maintain a running log on the container's hazardous waste tag, listing all chemical constituents and their approximate percentages.

  • Segregation: Store the halogenated waste container in a designated satellite accumulation area, within secondary containment, and segregated from acids and oxidizers.[15]

  • Disposal: Once the container is 75% full, arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount of this material down the drain.[10]

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_generation Waste Generation Point (Inside Fume Hood) cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Contaminated_Solids Contaminated PPE (Gloves, Absorbent Pads) Waste_Container Designated 'Halogenated Organic Waste' Container Contaminated_Solids->Waste_Container Liquid_Waste Reaction Mixtures, Solvent Rinses Liquid_Waste->Waste_Container Labeling Update Waste Tag with Chemical Constituents & % Waste_Container->Labeling Storage Store in Secondary Containment in Satellite Accumulation Area Labeling->Storage EHS_Request Request EHS Pickup (When 75% full) Storage->EHS_Request Final_Disposal Licensed Hazardous Waste Disposal EHS_Request->Final_Disposal caption Fig 2. Halogenated Organic Waste Disposal Workflow

Fig 2. Halogenated Organic Waste Disposal Workflow

References

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • (2019, May 13). Handling Chlorine Safely. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Benzylamino)propanol. PubChem. Retrieved from [Link]

  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol
Reactant of Route 2
Reactant of Route 2
2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol
© Copyright 2026 BenchChem. All Rights Reserved.